molecular formula C10H11FN2OS B3375466 N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide CAS No. 1103651-62-2

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B3375466
CAS No.: 1103651-62-2
M. Wt: 226.27 g/mol
InChI Key: VZNAJLPSIVNYNS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a useful research compound. Its molecular formula is C10H11FN2OS and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAJLPSIVNYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and properties of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Abstract

This technical guide profiles N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide , a synthetic heterocyclic scaffold emerging as a critical pharmacophore in medicinal chemistry. Structurally analogous to proline derivatives, this molecule serves as a robust peptidomimetic building block. Its core thiazolidine ring offers restricted conformational flexibility, while the 4-fluorophenyl moiety enhances metabolic stability and lipophilicity. This guide details its physicochemical properties, validated synthetic protocols, and potential applications in inhibitor design (specifically targeting proteases like DPP-IV and viral neuraminidases).

Chemical Identity & Physicochemical Profiling

The molecule combines a saturated thiazolidine heterocycle with an electron-withdrawing fluorinated aromatic system. This combination optimizes the compound for biological membrane permeability while maintaining sufficient water solubility for assay validation.

Table 1: Physicochemical Constants & Molecular Descriptors

PropertyValue / DescriptionNote
IUPAC Name N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Molecular Formula C₁₀H₁₁FN₂OS
Molecular Weight 226.27 g/mol Monoisotopic Mass: 226.057
Appearance White to off-white crystalline solid
Predicted LogP 1.42 ± 0.3Moderate lipophilicity; Rule of 5 compliant
H-Bond Donors 2 (Amine NH, Amide NH)
H-Bond Acceptors 3 (O, N, S)
Rotatable Bonds 2Rigid core structure
Topological Polar Surface Area ~52 ŲGood oral bioavailability potential
Melting Point 138–142 °C (Predicted)Dependent on recrystallization solvent

Synthetic Architecture & Manufacturing Protocol

The synthesis of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide is best achieved through a convergent route. The primary challenge is preventing racemization of the C4 chiral center (if starting from L-cysteine derived thiazolidine). The protocol below utilizes a carbodiimide-mediated coupling strategy to ensure high yield and enantiomeric retention.

Reaction Scheme Visualization

SynthesisPath Cys L-Cysteine (Starting Material) ThioPro Thiazolidine-4-carboxylic acid (Intermediate) Cys->ThioPro Cyclization (H2O, 25°C) HCHO Formaldehyde (HCHO) HCHO->ThioPro Product N-(4-fluorophenyl)-1,3- thiazolidine-4-carboxamide (Target) ThioPro->Product Amide Bond Formation Aniline 4-Fluoroaniline Aniline->Product Coupling EDC / HOBt Coupling Agent Coupling->Product

Figure 1: Convergent synthetic pathway from L-Cysteine to the target carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of Thiazolidine-4-carboxylic Acid (Thioproline)

  • Reagents: Dissolve L-Cysteine hydrochloride (100 mmol) in distilled water (100 mL).

  • Cyclization: Add Formaldehyde (37% aq. solution, 110 mmol) dropwise.

  • Conditions: Stir at room temperature for 12 hours. A white precipitate will form.[1]

  • Isolation: Filter the solid, wash with cold ethanol, and dry in vacuo.

    • Yield Expectation: >85%.[2][3]

Step 2: Amide Coupling (Target Synthesis)

  • Activation: Dissolve Thiazolidine-4-carboxylic acid (10 mmol) in dry DMF (20 mL). Add N-methylmorpholine (NMM, 12 mmol) to neutralize.

  • Coupling Agents: Add EDC·HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.

  • Addition: Add 4-Fluoroaniline (10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

  • Work-up: Pour reaction mixture into ice-cold brine (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layer with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄. Evaporate solvent. Recrystallize from Ethanol/Hexane.

Pharmacological Potential & Mechanism

This scaffold acts as a proline bioisostere . In many proteolytic enzymes, the pyrrolidine ring of proline fits into specific hydrophobic pockets (e.g., S1 or S2 subsites). The thiazolidine ring mimics this geometry but introduces a sulfur atom, which can engage in unique non-covalent interactions (sulfur-aromatic interactions) or act as a weak hydrogen bond acceptor.

Key Therapeutic Targets:

  • DPP-IV Inhibition (Diabetes): Thiazolidides are known to inhibit Dipeptidyl peptidase-4. The 4-fluorophenyl group occupies the S1 hydrophobic pocket, improving potency over unsubstituted analogs.

  • Viral Neuraminidase: Derivatives of thiazolidine-4-carboxylic acid have shown activity against Influenza A neuraminidase by mimicking the transition state of sialic acid cleavage.

Structure-Activity Relationship (SAR) Logic

SAR Core Thiazolidine Ring (Scaffold) N1 N1 Position (Secondary Amine) Core->N1 C4 C4 Carboxamide (Linker) Core->C4 Effect2 Restricted Conformation (Entropy penalty reduction) Core->Effect2 Effect1 H-Bond Donor (Interaction with Catalytic Ser/His) N1->Effect1 Phenyl 4-Fluorophenyl (Tail) C4->Phenyl Effect3 Metabolic Stability (Blocked para-oxidation) Phenyl->Effect3 Fluorine Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the thiazolidine core and fluorinated tail.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ 10.0 ppm (s, 1H): Amide -NH- (Diagnostic peak).

  • δ 7.6–7.1 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl group. Look for splitting characteristic of para-substitution (AA'BB' system coupled with Fluorine).

  • δ 4.0–4.5 ppm (m, 3H): Thiazolidine ring protons (C2-H and C4-H).

  • δ 3.0–3.5 ppm (m, 2H): C5-H methylene protons.[4]

2. Mass Spectrometry (ESI-MS):

  • Positive Mode: [M+H]⁺ = 227.1 m/z.

  • Fragmentation: Look for loss of the fluoroaniline moiety (m/z ~111).

3. Infrared Spectroscopy (FT-IR):

  • 3300 cm⁻¹: N-H stretch (Amide/Amine).

  • 1650–1680 cm⁻¹: C=O stretch (Amide I band).

  • 1220 cm⁻¹: C-F stretch (Strong band).

References

  • Gududuru, V., et al. (2020). Synthesis and biological evaluation of thiazolidine-4-carboxylic acid derivatives as novel antiviral agents. Journal of Medicinal Chemistry.

  • Hamdan, N. A., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nano Biomedicine and Engineering.

  • Chimenti, F., et al. (2016). Thiazolidine-4-carboxylic acid derivatives as inhibitors of influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide (Analog Reference). National Library of Medicine.

  • BenchChem. (2025).[1] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes.

Sources

The Thiazolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents across diverse disease areas. This guide provides a detailed exploration of the thiazolidine core, from its fundamental chemical characteristics and synthetic strategies to its profound impact on drug design, illustrated through key therapeutic examples and their underlying mechanisms of action. We will delve into the causality behind experimental choices in synthesis and analog design, present detailed protocols, and visualize key pathways to equip researchers with actionable insights for their own drug discovery programs.

The Thiazolidine Core: Structure and Physicochemical Significance

The thiazolidine scaffold is a versatile heterocyclic system. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, a critical feature for establishing specific interactions with biological targets. The presence of heteroatoms (sulfur and nitrogen) imparts a unique electronic character, enabling the molecule to participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition by proteins and enzymes.

A particularly important derivative is 2,4-thiazolidinedione, which features two carbonyl groups at positions 2 and 4. This specific arrangement creates an acidic proton on the nitrogen atom (N-3) and allows the molecule to act as a potent hydrogen bond donor and acceptor. This functionality is central to the mechanism of action for the well-known class of antidiabetic drugs, the glitazones.

Synthetic Strategies: Constructing the Thiazolidine Scaffold

The synthesis of the thiazolidine core can be achieved through various routes, with the choice of method often dictated by the desired substitution pattern and the overall efficiency of the reaction. The most common and versatile approach involves the condensation of a compound containing a thiol group with another molecule possessing an imine or its equivalent.

Key Synthetic Workflow: One-Pot Multicomponent Reaction

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular diversity rapidly. A prevalent method for synthesizing 2-imino-thiazolidin-4-ones involves a one-pot reaction of an aldehyde, a primary amine, and thioglycolic acid.

Rationale for Method Selection: This MCR approach is highly advantageous in a drug discovery setting. It avoids the isolation of intermediate products, which saves time and resources. By simply varying the aldehyde and amine starting materials, a large library of diverse analogs can be quickly synthesized for structure-activity relationship (SAR) studies. The reaction conditions are typically mild, which enhances functional group tolerance.

Experimental Protocol: Synthesis of a 2-Imino-Thiazolidin-4-one Library
  • Reagent Preparation: In a round-bottom flask, dissolve the selected aldehyde (1.0 eq) and primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base (imine) intermediate.

  • Cyclocondensation: Add thioglycolic acid (1.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 70-110 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Process cluster_2 Downstream cluster_3 Output a Aldehyde (R1-CHO) d One-Pot Reaction Vessel (Solvent, Heat) a->d b Primary Amine (R2-NH2) b->d c Thioglycolic Acid c->d e Purification (Filtration/Chromatography) d->e Crude Product f Characterization (NMR, MS) e->f Pure Product g Final Thiazolidine Product f->g

Caption: A generalized workflow for the multicomponent synthesis of thiazolidine derivatives.

Mechanism of Action & SAR: The Case of PPARγ Agonists

The therapeutic utility of the thiazolidine scaffold is perhaps best exemplified by the thiazolidinedione (TZD) class of drugs used to treat type 2 diabetes mellitus. These compounds, including Pioglitazone and Rosiglitazone, act as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

The PPARγ Signaling Pathway

PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor. Its activation plays a critical role in regulating adipocyte differentiation, lipid metabolism, and, crucially, insulin sensitivity.

  • Ligand Binding: A TZD drug enters the cell and binds to the ligand-binding domain (LBD) of PPARγ.

  • Conformational Change: This binding event induces a conformational change in the PPARγ receptor.

  • Coactivator Recruitment: The conformational change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding initiates the transcription of genes involved in improving insulin sensitivity, such as those related to glucose transport (e.g., GLUT4) and lipid metabolism. The ultimate physiological effect is a reduction in blood glucose levels.

Visualization of the PPARγ Activation Pathway

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPAR PPARγ Receptor TZD->PPAR Binds CoRep Corepressor PPAR->CoRep Dissociates CoA Coactivator PPAR->CoA Recruits Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds Gene Target Gene Transcription (e.g., GLUT4) PPRE->Gene Activates ↑ Insulin Sensitivity ↑ Insulin Sensitivity Gene->↑ Insulin Sensitivity ↑ Glucose Uptake ↑ Glucose Uptake Gene->↑ Glucose Uptake ↓ Blood Glucose ↓ Blood Glucose Gene->↓ Blood Glucose

Caption: Mechanism of action of thiazolidinedione drugs via PPARγ activation.

Structure-Activity Relationship (SAR) Insights

SAR studies on thiazolidinediones have revealed critical structural requirements for potent PPARγ agonism:

  • Acidic Head Group: The 2,4-thiazolidinedione ring is essential. The acidic N-H proton forms a key hydrogen bond with a histidine residue in the PPARγ ligand-binding domain.

  • Central Linker: A central phenyl ring or equivalent aromatic system is typically required to properly position the other functional groups.

  • Hydrophobic Tail: A lipophilic "tail" group is necessary to occupy a hydrophobic pocket within the receptor. The nature and length of this tail significantly modulate potency and selectivity.

Broad Therapeutic Applications

The versatility of the thiazolidine scaffold extends far beyond diabetes. Its derivatives have been extensively investigated and have shown promise in a multitude of therapeutic areas.

Therapeutic AreaExample Compound ClassMechanism of Action (General)
Anticancer Rhodanine-based thiazolidinesInhibition of various kinases, tubulin polymerization, or enzymes like UDP-glucose dehydrogenase.
Antimicrobial 2-imino-thiazolidin-4-onesDisruption of bacterial cell wall synthesis, inhibition of key enzymes like MurB, or interference with biofilm formation.
Antiviral Thiazolidine derivativesInhibition of viral enzymes such as neuraminidase or protease.
Anti-inflammatory Thiazolidine-4-carboxylic acid derivs.Modulation of inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes.

Conclusion and Future Perspectives

The thiazolidine scaffold remains a highly valuable and enduringly "privileged" structure in the field of medicinal chemistry. Its synthetic accessibility and tunable physicochemical properties provide a robust platform for the design of novel therapeutics. While the first generation of thiazolidinedione drugs for diabetes faced challenges related to side effects, the fundamental principles of their interaction with nuclear receptors have provided invaluable lessons for the design of safer and more selective modulators.

Future research will likely focus on developing thiazolidine-based compounds with improved safety profiles and novel mechanisms of action. The exploration of this scaffold in areas like oncology and infectious diseases is particularly active, with new derivatives continually being designed to inhibit previously "undruggable" targets. The integration of computational modeling with high-throughput synthesis will undoubtedly accelerate the discovery of the next generation of thiazolidine-based medicines.

References

  • Verma, A., & Siddiqui, S. (2022). Thiazolidine Scaffolds in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-2. Available at: [Link]

  • Jain, A. K., & Sharma, S. (2012). Thiazolidinone: A versatile scaffold for antimicrobial activity. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 16-23. Available at: [Link]

  • Mishra, C. B., Kumari, S., & Singh, P. (2021). Thiazolidinone: An interesting scaffold for the development of new anticancer agents. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • Kaur, R., & Kumar, R. (2019). Thiazolidin-4-ones as promising antimicrobial agents: A review. Medicinal Chemistry Research, 28(10), 1593-1614. Available at: [Link]

The Fluorine Effect: Engineering Thiazolidine Scaffolds for Enhanced Potency and Stability

[1]

Introduction: The Strategic Intersection of Scaffold and Halogen

The thiazolidine heterocycle—specifically its oxidized derivatives, thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs) —represents a privileged scaffold in medicinal chemistry. Historically anchored by the "glitazone" class of antidiabetics (PPAR

However, the native thiazolidine ring faces inherent liabilities: rapid metabolic oxidation at the C5 position and suboptimal membrane permeability. Fluorination acts as the critical engineering tool to overcome these barriers. This guide dissects the Structure-Activity Relationship (SAR) of fluorinated thiazolidines, moving beyond basic synthesis to the causality of ligand-target interactions.

The Physicochemical Triad of Fluorination

Integrating fluorine into the thiazolidine architecture alters three fundamental parameters:

  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (
    
    
    ), lowering the
    
    
    of the N3-proton (in TZDs) or the C5-proton. This strengthens hydrogen bonding interactions with receptor polar heads (e.g., Tyr473 in PPAR
    
    
    ).
  • Metabolic Shielding: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Strategic placement at metabolic "hotspots" (e.g., para-positions of aryl appendages or the C5 methylene) blocks Cytochrome P450-mediated hydroxylation.

  • Conformational Locking: In 5-fluorothiazolidinones, the gauche effect induced by the C–F bond can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Synthetic Architectures: Pathways to Fluorination

The synthesis of fluorinated thiazolidines generally follows two distinct logical pathways: the "Building Block" approach (using pre-fluorinated precursors) or "Late-Stage Functionalization" (direct electrophilic fluorination).

Diagram 1: Synthetic Logic Flow

The following diagram outlines the decision matrix for synthesizing these scaffolds, contrasting the construction of the ring vs. modification of the ring.

SyntheticPathwaysStartTarget DesignPathAPath A: Pre-FluorinatedBuilding BlocksStart->PathAPathBPath B: Direct RingFluorinationStart->PathBReagentsAF-Aniline + Aldehyde+ Mercaptoacetic AcidPathA->ReagentsAProcessAOne-Pot KnoevenagelCyclizationReagentsA->ProcessAProductAAryl-FluorinatedThiazolidinoneProcessA->ProductAProductB5-Fluoro-ThiazolidinoneProductA->ProductBSequentialCombinationReagentsBNative Thiazolidinone(Active Methylene C5)PathB->ReagentsBProcessBElectrophilic Fluorination(Selectfluor/NFSI)ReagentsB->ProcessBProcessB->ProductB

Caption: Dual synthetic pathways for accessing fluorinated thiazolidine scaffolds. Path A introduces F on appendages; Path B modifies the core.

SAR Deep Dive: The Fluorine Effect

Sector A: Thiazolidinediones (TZDs) in Metabolic Disease

Target: PPAR

1Mechanism:

  • The Acidic Headgroup (N3-H): The TZD ring acts as an acid bioisostere.

    • Observation: Fluorination of the phenyl ring attached to the TZD tail (e.g., in Farglitazar analogs) often increases potency.

    • Causality: The electron-withdrawing nature of fluorine on the tail propagates through the linker, subtly altering the dipole moment and improving the "lock" into the hydrophobic arm of the L-shaped binding pocket.

  • Metabolic Stability: Native TZDs (like Ciglitazone) suffer from rapid oxidative metabolism.

    • SAR Rule: Substitution of hydrogen with fluorine at the para position of the N-benzyl ring significantly extends plasma half-life (

      
      ) by blocking hydroxylation.
      
Sector B: Thiazolidinones in Oncology

Target: Diverse kinases and anti-apoptotic proteins (e.g., Bcl-2). Mechanism: Michael acceptor reactivity (if C5-arylidene is present) and hydrophobic intercalation.

  • The "Push-Pull" System (C5-Arylidene):

    • Observation: Introduction of fluorine at the meta position of the C5-arylidene moiety yields higher cytotoxicity (IC

      
       < 5 
      
      
      M) against HepG2 and HCT116 lines compared to ortho or para substitution.
    • Causality:Meta-fluorine enhances the lipophilicity (

      
      ) without creating the steric clash often seen with ortho-substitution. Furthermore, it modulates the electrophilicity of the exocyclic double bond (Michael acceptor), optimizing reactivity with cysteine residues in the target protein without being so reactive that it causes non-specific toxicity (PAINS).
      
Summary of SAR Trends
Structural ZoneModificationPhysicochemical EffectBiological Consequence
Aryl Appendage Para-FBlock metabolic soft spotIncreased

(Metabolic Stability)
Aryl Appendage Meta-FIncrease Lipophilicity (

)
Enhanced membrane permeability & hydrophobic fit
Ring C5 Mono-FInductive effect (-I)Increased acidity of C5-H; H-bond donor modulation
Ring C5 Gem-difluoroConformational restriction"Rigidification" of the ring; loss of chirality

Mechanistic Logic & Signaling

Understanding how these molecules function requires visualizing the downstream effects of the ligand-receptor interaction.

Diagram 2: Pharmacological Cascade

SAR_LogicLigandFluorinated Thiazolidine(Ligand)LogPIncreased Lipophilicity(LogP)Ligand->LogPpKaAcidity Modulation(pKa)Ligand->pKaMetaStabMetabolic Blockade(C-F Bond)Ligand->MetaStabPermMembrane PermeabilityLogP->PermBindReceptor Affinity(H-Bond/Hydrophobic)pKa->BindHalfLifeExtended Half-LifeMetaStab->HalfLifeEffEnhanced Therapeutic IndexPerm->EffBind->EffHalfLife->Eff

Caption: The causal chain from structural fluorination to therapeutic outcome.

Experimental Protocols

Protocol A: Synthesis of 2-(3-Fluorophenylimino)-thiazolidin-4-one

Rationale: This protocol utilizes the "Building Block" approach (Path A), which is more robust for generating libraries for SAR screening than direct fluorination.

Reagents:

  • 3-Fluoroaniline (10 mmol)

  • Benzaldehyde (10 mmol)

  • Mercaptoacetic acid (15 mmol)

  • Anhydrous ZnCl

    
     (Catalyst)[2]
    
  • Solvent: Toluene or Ethanol (Dry)

Step-by-Step Methodology:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 3-fluoroaniline (1.11 g) and benzaldehyde (1.06 g) in 30 mL of solvent. Reflux for 2 hours. Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1) for disappearance of aniline.

  • Cyclization: Add mercaptoacetic acid (1.38 g) and a catalytic amount of ZnCl

    
     (0.5 g) to the reaction mixture.
    
  • Reflux: Continue refluxing for 6–8 hours. The ZnCl

    
     acts as a Lewis acid, activating the imine carbon for nucleophilic attack by the sulfur, followed by intramolecular cyclization.
    
  • Work-up: Cool the mixture to room temperature. Pour into crushed ice containing 5% NaHCO

    
     (to neutralize excess acid).
    
  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/DMF.

Protocol B: Validation via F NMR

Rationale:

Setup:

  • Instrument: 400 MHz NMR (min).

  • Internal Standard: Trifluoroacetic acid (TFA,

    
     ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    ppm).
  • Solvent: DMSO-

    
     (preferred for solubility of thiazolidines).
    

Procedure:

  • Dissolve 10 mg of the synthesized compound in 0.6 mL DMSO-

    
    .
    
  • Add a sealed capillary containing the internal standard (to avoid reaction with the sample).

  • Acquisition: Run a standard proton-decoupled

    
    F scan.
    
  • Analysis:

    • Aryl-F signals: Typically appear between

      
       and 
      
      
      ppm.
    • Ring-F signals (if C5-F): Typically appear around

      
       to 
      
      
      ppm (often shows geminal coupling if H is present).
    • Integration: Compare the integral of the product peak against the internal standard to calculate % purity.

Future Outlook: F-PET Imaging

The high affinity of fluorinated thiazolidines for PPAR




References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Mishra, C. B., et al. (2024).[3] Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines.[4][5] Australian Journal of Chemistry. Link[5]

  • Jain, S. K., et al. (2013). Thiazolidin-4-ones: A Review of their Synthesis and Biological Applications. Current Organic Synthesis. Link

  • Kim, M. J., et al. (2009). Fluorine-18 labeling and biodistribution studies on peroxisome proliferator-activated receptor-gamma ligands.[6] Nuclear Medicine and Biology. Link

  • Smith, A. J. R., et al. (2022).[7] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Link

Whitepaper: The Pharmacological Landscape of 4-Fluorophenyl Thiazolidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel, multi-target pharmacophores is a cornerstone of modern drug discovery. Among heterocyclic scaffolds, 4-fluorophenyl thiazolidine carboxamides have emerged as highly versatile and potent agents. By integrating a flexible sulfur-containing ring with a metabolically stable fluorinated aromatic system and a highly directional carboxamide linker, this class of compounds exhibits profound efficacy in two distinct therapeutic domains: oncology (via tubulin polymerization inhibition) and infectious diseases (as potent antimycobacterials).

This technical guide synthesizes the molecular rationale, quantitative efficacy data, and self-validating synthetic protocols required to develop and evaluate 4-fluorophenyl thiazolidine carboxamides.

Molecular Rationale & Pharmacophore Design

The structural architecture of 4-fluorophenyl thiazolidine carboxamides is not arbitrary; it is a meticulously designed system where each moiety serves a specific causal function in biological environments:

  • The Thiazolidine Core: This five-membered saturated ring provides a non-planar, flexible scaffold. The presence of the sulfur atom enhances lipophilicity and provides a soft nucleophilic center, while the secondary amine (if unsubstituted at position 3) can act as a crucial hydrogen bond donor[1].

  • The 4-Fluorophenyl Substituent (C2 Position): The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity of the molecule, facilitating passive diffusion across lipid bilayers (such as the complex mycobacterial cell wall). Second, the strong carbon-fluorine bond blocks cytochrome P450-mediated oxidation at the para position, thereby dramatically increasing the metabolic half-life of the compound in vivo.

  • The Carboxamide Linker (C4 Position): The amide bond acts as a rigid, directional linker that dictates the spatial orientation of subsequent bulky substituents (e.g., benzylpiperazine or methoxybenzoyl groups). It acts as both a hydrogen bond donor and acceptor, anchoring the molecule within target enzyme active sites[2].

Pharmacological Profiles

Antitubercular Efficacy

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates scaffolds that bypass traditional resistance mechanisms. Thiazolidine-4-carboxamides have been extensively explored as a new class of antimycobacterials. In a comprehensive study of 64 synthesized derivatives, compounds featuring the 4-fluorophenyl substitution demonstrated exceptional activity[3].

Specifically, the derivative (4-benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone (Compound 9b) emerged as a lead candidate. It inhibited M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.12 µM. This makes the compound approximately 5.5 times and 1.9 times more potent than the first-line therapies isoniazid and rifampicin, respectively[3]. The causality behind this potency lies in the steric bulk of the benzylpiperazine group, which, when oriented by the carboxamide linker, perfectly complements the binding pocket of mycobacterial targets.

Anticancer Activity

In oncology, 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) and their substituted methoxybenzoyl-aryl-thiazole (SMART) analogues have been designed to inhibit tubulin polymerization and disrupt guanine-binding protein-coupled receptor (GPCR) signaling[1].

When subjected to the NCI-60 human tumor cell line screen, ATCAA derivatives exhibited broad-spectrum antiproliferative activity. The most potent compounds inhibited prostate cancer and melanoma cells with IC50 values ranging from 0.4 to 3.81 µM[1]. The mechanism relies on the lipophilic nature of the C2-aryl group driving intracellular uptake, while the C4-amide interacts directly with the colchicine binding site on tubulin dimers, arresting the cell cycle in the G2/M phase.

Quantitative Biological Data Summary

To facilitate rapid comparison, the biological activities of key 4-fluorophenyl thiazolidine carboxamide derivatives (and their direct structural analogues) are summarized below.

Compound / ClassPrimary IndicationTarget Cell Line / StrainEfficacy Metric (IC50 / MIC)Reference
Compound 9b (4-benzylpiperazin-1-yl derivative)TuberculosisM. tuberculosis H37RvMIC = 0.12 µM[3]
ATCAA-1 (Fatty amide derivative)Prostate Cancer / MelanomaNCI-60 Panel (Broad)IC50 = 0.124 – 3.81 µM[1]
SMART Analogues (Methoxybenzoyl derivatives)MelanomaWM-164IC50 = 0.4 – 2.2 µM[1]

Experimental Protocols: A Self-Validating System

To ensure high-fidelity replication, the following step-by-step methodologies detail the synthesis of the core scaffold and the subsequent amide coupling. These protocols are designed to prevent racemization at the critical C4 chiral center.

Protocol A: Synthesis of 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

This condensation reaction relies on the nucleophilic attack of L-cysteine on the fluorinated aldehyde.

  • Preparation: Suspend 10.0 mmol of L-cysteine hydrochloride monohydrate in a 7:3 (v/v) mixture of ethanol and distilled water[4].

  • Neutralization: Add 10.0 mmol of sodium bicarbonate (

    
    ) slowly to the suspension. Causality: Neutralizing the hydrochloride salt frees the primary amine, making it a viable nucleophile for the subsequent imine formation[5].
    
  • Condensation: Add 10.0 mmol of 4-fluorobenzaldehyde dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of bis-adducts.

  • Reaction: Stir the mixture continuously at room temperature for 12–24 hours. The reaction will yield a mixture of cis (2R, 4R) and trans (2S, 4R) diastereomers.

  • Isolation: Filter the resulting white precipitate, wash with cold distilled water to remove unreacted L-cysteine, and recrystallize from an ethanol/water mixture to obtain the pure intermediate.

Protocol B: TBTU-Assisted Amide Coupling

Standard coupling agents (like DCC) often lead to racemization or low yields. Using TBTU ensures rapid activation and high stereofidelity.

  • Activation: Dissolve 1.0 equivalent of the synthesized 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid in dry acetonitrile (

    
    ) under a strict nitrogen atmosphere. Causality: Excluding moisture prevents the hydrolysis of the highly reactive activated ester[2].
    
  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) followed by 1.2 equivalents of TBTU. Stir for 30 minutes at room temperature. Causality: TEA deprotonates the carboxylic acid, allowing TBTU to form an OBt-active ester. This intermediate is stable enough to prevent C4 racemization but reactive enough for the amine[2].

  • Coupling: Add 1.0 equivalent of the target amine (e.g., benzylpiperazine) dropwise at 0 °C, then allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous

    
    , and purify via silica gel column chromatography.
    

Visualizations of Workflows and Mechanisms

Synthesis A L-Cysteine + 4-Fluorobenzaldehyde B Condensation Reaction (NaHCO3, EtOH/H2O, RT) A->B C 2-(4-fluorophenyl)thiazolidine-4-carboxylic acid B->C D TBTU Activation (TEA, Dry CH3CN) C->D E Amine Nucleophilic Attack D->E F 4-Fluorophenyl Thiazolidine Carboxamide E->F

Step-by-step synthetic workflow for 4-fluorophenyl thiazolidine carboxamides.

Mechanism Cell Intracellular Uptake (Lipophilic F-phenyl group) Target Tubulin Dimer Binding (Colchicine Binding Site) Cell->Target Poly Inhibition of Tubulin Polymerization Target->Poly Arrest Mitotic Arrest (G2/M Phase) Poly->Arrest Apop Apoptosis / Cell Death Arrest->Apop

Mechanism of action for anticancer thiazolidine carboxamides via tubulin inhibition.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: PMC / NIH URL
  • The history of gold therapy for tuberculosis (Referencing: Exploring Aryl Thiazolidine Carboxamides as a New Class Of Antimycobacterials)
  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
  • Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides Source: The ASPD URL
  • Antitumor, biological and nonlinear optical activities of novel thiazolidines Source: SSRN URL

Sources

Methodological & Application

Application Note: Reaction Conditions for Coupling L-Cysteine with 4-Fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conjugation of L-cysteine with 4-fluoroaniline derivatives is a highly valuable transformation in the development of radiopharmaceuticals, peptide stapling, and targeted drug delivery systems. However, direct coupling presents significant chemical challenges. This application note provides researchers and drug development professionals with field-proven methodologies to successfully achieve this coupling. By bypassing the inherent kinetic barriers of direct substitution, we detail three distinct, highly efficient pathways: Photoredox-Catalyzed C-S Arylation, Thiol-Maleimide Bioconjugation, and Amide Bond Formation.

Mechanistic Rationale & Strategy Selection (E-E-A-T)

The Challenge of Direct Nucleophilic Aromatic Substitution (SNAr)

Attempting a direct SNAr reaction between the thiol of L-cysteine and the fluoride of 4-fluoroaniline is fundamentally disfavored. The amino group of 4-fluoroaniline is strongly electron-donating via resonance (+M effect), which heavily deactivates the aromatic ring toward nucleophilic attack. Furthermore, the C-F bond is exceptionally strong (~116 kcal/mol). To achieve successful coupling, scientists must alter the electronic properties of the aniline or target a different functional group entirely.

Strategic Solutions
  • Photoredox-Catalyzed Arylation (C-S Bond): By converting the electron-donating amine into a diazonium salt in situ, the ring is activated. The diazonium acts as a radical precursor under visible light, enabling direct C-S bond formation with the cysteine thiol [1].

  • Thiol-Maleimide Bioconjugation (Thioether Bond): For biological applications where harsh conditions are prohibitive, 4-fluoroaniline is pre-converted into a maleimide. The electron-deficient maleimide double bond undergoes rapid, selective Michael addition with the highly nucleophilic sulfhydryl group of L-cysteine at physiological pH [2].

  • Amide Coupling (C-N Bond): If the goal is to retain the free thiol for downstream applications, the carboxyl group of a protected L-cysteine can be coupled directly to the amine of 4-fluoroaniline using standard peptide coupling reagents.

G Start 4-Fluoroaniline + L-Cysteine Path1 Pathway 1: Photoredox Arylation (C-S Bond Formation) Start->Path1 t-BuONO, Eosin Y, Light Path2 Pathway 2: Maleimide Bioconjugation (Thioether Linkage) Start->Path2 1. Maleic Anhydride 2. Cys, pH 7.2 Path3 Pathway 3: Amide Coupling (Peptide Bond) Start->Path3 HATU, DIPEA, DMF Prod1 S-(4-Fluorophenyl)-L-Cysteine Path1->Prod1 Prod2 4-Fluorophenyl-Maleimide-Cys Adduct Path2->Prod2 Prod3 N-(4-Fluorophenyl)-Cysteinamide Path3->Prod3

Divergent synthetic pathways for coupling 4-fluoroaniline derivatives with L-cysteine.

Comparative Data Analysis

The following table summarizes the quantitative parameters and optimal use cases for each coupling strategy to aid in experimental design.

Coupling StrategyTarget BondKey Reagents / CatalystOptimal pH / SolventReaction TimeYield RangePrimary Application
Photoredox Arylation C-S (Thioether)t-BuONO, Eosin Y, LightMeCN (Neutral)2 hours50 - 75%Late-stage functionalization, Stapling
Maleimide Addition C-S (Michael Adduct)PBS BufferAqueous (pH 7.0-7.5)15 - 30 mins>90%Radiopharmaceuticals, Bioconjugation
Amide Coupling C-N (Amide)HATU, DIPEADMF (Basic)4 - 12 hours70 - 85%Small molecule synthesis, Prodrugs

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Direct C-S Arylation

This protocol leverages visible-light photocatalysis to achieve direct C-S bond formation. In situ generation of the diazonium salt prevents the need to isolate explosive intermediates [1].

Step-by-Step Methodology:

  • Preparation: In a dry, light-transparent vial, dissolve 0.5 mmol of N-Ac-L-cysteine-OMe and 0.65 mmol (1.3 equiv) of 4-fluoroaniline in 5 mL of degassed acetonitrile (MeCN).

  • Activation: Add 1.0 mmol (2.0 equiv) of tert-butyl nitrite (t-BuONO) and 1.5 mol% TsOH·H₂O. Causality Note: t-BuONO acts as the diazotizing agent, converting the unreactive amine into an excellent N₂ leaving group.

  • Catalysis: Introduce 1 mol% Eosin Y as the organic photocatalyst.

  • Irradiation: Irradiate the stirring mixture using a white Compact Fluorescent Lamp (CFL) or White LEDs for 2 hours at room temperature.

  • Workup: Quench the reaction with water (10 mL), extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

G A 4-Fluoroaniline B 4-Fluorobenzenediazonium (in situ via t-BuONO) A->B t-BuONO, H+ C Aryl Radical Formation (N2 Release) B->C F Radical C-S Coupling C->F D Eosin Y* (Excited State) D->C Single Electron Transfer (SET) E L-Cysteine Thiolate E->F G C-S Arylated Product F->G

Mechanistic pathway of visible-light photoredox C-S arylation using Eosin Y.

Protocol 2: Thiol-Maleimide Bioconjugation

Ideal for sensitive biological environments, this method utilizes a pre-synthesized 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (4-fluorophenylmaleimide) to rapidly conjugate with the cysteine thiol [2].

Step-by-Step Methodology:

  • Peptide/Amino Acid Preparation: Prepare a 10 mM solution of L-cysteine (or a cysteine-containing peptide) in 1X PBS buffer.

    • Crucial Causality Note: Adjust and maintain the pH strictly between 7.0 and 7.5. At pH > 8.0, unprotonated primary amines (such as the N-terminus) become highly nucleophilic and will compete with the thiol for the maleimide, leading to off-target cross-linking.

  • Linker Preparation: Dissolve 4-fluorophenylmaleimide (1.2 equiv) in a minimal volume of DMSO. Ensure the final DMSO concentration in the reaction mixture does not exceed 10% v/v to prevent peptide denaturation.

  • Conjugation: Add the maleimide solution dropwise to the stirring L-cysteine solution at room temperature.

  • Incubation: Stir for 15–30 minutes. The Michael addition is nearly instantaneous.

  • Validation & Purification: Monitor the disappearance of free thiols using Ellman's reagent (DTNB assay). Purify the resulting thiosuccinimide conjugate via preparative RP-HPLC.

Protocol 3: Amide Coupling (Peptide Bond Formation)

When the objective is to link the molecules via a robust amide bond while preserving the thiol for downstream chemistry, standard peptide coupling is required.

Step-by-Step Methodology:

  • Protection Strategy: Utilize Boc-Cys(Trt)-OH (1.0 mmol). Causality Note: Both the amine (Boc) and thiol (Trityl) groups must be protected to prevent self-condensation, polymerization, or thioester formation during carboxyl activation.

  • Activation: Dissolve the protected cysteine and 1.1 mmol of HATU in 5 mL of anhydrous DMF. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes to generate the highly reactive OAt ester.

  • Coupling: Add 1.0 mmol of 4-fluoroaniline to the mixture. Stir at room temperature for 4–12 hours under an inert nitrogen atmosphere.

  • Workup: Dilute the mixture with dichloromethane (DCM, 20 mL). Wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by silica gel chromatography. Global deprotection can subsequently be achieved using a TFA/TIPS/H₂O cleavage cocktail.

References

  • Bottecchia, C. (2019). Photocatalytic modification of bioactive molecules in continuous-flow microreactors. Eindhoven University of Technology.[Link]

  • Bibi, I., Mushtaq, S., Lee, K. C., Park, J. A., & Kim, J. Y. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(6), 2396-2426.[Link]

Application Note: Advanced Recrystallization Strategies for Thiazolidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolidine carboxamide derivatives represent a highly versatile class of heterocyclic scaffolds, serving as critical intermediates for anti-bacterial, anti-cancer, and anti-diabetic agents (e.g., teneligliptin precursors)[1]. The structural duality of these compounds—comprising a hydrophobic, sulfur-containing thiazolidine ring and a hydrophilic, hydrogen-bonding carboxamide group—presents unique purification challenges. This application note provides an authoritative guide to the thermodynamic principles, solvent selection criteria, and validated step-by-step protocols for the recrystallization of these derivatives.

Thermodynamic & Kinetic Principles of Solvent Selection

The selection of a recrystallization solvent for thiazolidine carboxamides is governed by the delicate balance between the solute's amphiphilic nature and the solvent's dielectric constant.

  • Hydrogen Bonding & Polarity: The primary amine or amide groups act as strong hydrogen-bond donors, while the carbonyl oxygen and ring heteroatoms act as acceptors. Protic solvents like ethanol are highly effective because they disrupt intermolecular solute-solute hydrogen bonds at elevated temperatures, promoting dissolution[2].

  • Temperature-Dependent Solubility: Thermodynamic modeling of related scaffolds, such as l-thioproline (a fundamental thiazolidine-4-carboxylic acid), demonstrates a steep temperature-dependence curve in solvents like acetone, dichloromethane, and ethyl acetate[3]. This steep gradient makes cooling crystallization the most thermodynamically efficient purification method for this class of compounds[3].

  • Anti-Solvent Dynamics: For highly lipophilic derivatives, such as bisthiazolidine amides, a single solvent often fails to achieve the necessary supersaturation without excessive cooling. In these cases, a binary system (e.g., ethanol/water) is required. Water acts as a high-dielectric anti-solvent that forces the hydrophobic thiazolidine core out of the solution matrix[1].

Quantitative Solubility and Yield Profiles

The following table summarizes field-validated solvent systems, their target derivative classes, and expected yields based on optimized thermodynamic parameters.

Solvent SystemTarget Derivative TypeTypical Yield (%)Crystallization Mechanism
Absolute Ethanol Monosubstituted Thiazolidine Carboxamides65 - 75%Cooling crystallization (ΔT-driven)
Ethanol / Water (70:30) Bisthiazolidine Amide Derivatives70 - 85%Anti-solvent + Cooling
Ethyl Acetate / Hexane Lipophilic N-substituted derivatives60 - 80%Anti-solvent precipitation
Hot Water Highly polar/zwitterionic derivatives50 - 65%Cooling crystallization

Recrystallization Workflow

G Start Crude Thiazolidine Carboxamide Screening Solvent Screening (Solubility vs. Temp) Start->Screening Single Neat Solvent (e.g., Ethanol) Screening->Single High ΔSolubility Binary Binary Mixture (e.g., EtOH/Water) Screening->Binary Poor ΔSolubility Heat Dissolution at Elev. Temp (Near Boiling Point) Single->Heat Binary->Heat Filter Hot Filtration (Remove Insoluble Impurities) Heat->Filter Cool Controlled Cooling (Nucleation & Growth) Filter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Dry Vacuum Drying (Constant Weight) Isolate->Dry

Logical workflow for the recrystallization of thiazolidine carboxamide derivatives.

Validated Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Absolute Ethanol)

Target: Monosubstituted thiazolidine carboxamides. Causality: Ethanol provides an optimal polarity balance. It solubilizes the amphiphilic carboxamide near its boiling point (78°C) while rejecting hydrophobic impurities. Upon cooling, the hydrogen-bonding network of ethanol favors the exclusion of the solute, driving nucleation[2].

  • Preparation: Weigh 10.0 g of crude thiazolidine carboxamide into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 50 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to 75°C using a heating mantle.

  • Solvent Adjustment: If the solid does not dissolve completely, add hot ethanol in 5 mL increments until a clear solution is achieved. Crucial: Do not exceed 100 mL total volume to maintain a high state of supersaturation upon cooling.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble particulate matter.

    • Self-Validating Check: The filter paper should show no target compound crystallization; if it does, the solvent volume was insufficient or the funnel was too cold.

  • Cooling & Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) undisturbed for 2 hours. Slow cooling ensures the formation of a highly ordered crystal lattice, which physically excludes soluble impurities.

  • Polishing: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield by minimizing the solubility limit[3].

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to remove residual mother liquor without redissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

Protocol B: Binary Anti-Solvent Crystallization (Ethanol/Water)

Target: Bisthiazolidine amide derivatives. Causality: Bisthiazolidine amides exhibit high lipophilicity, making single-solvent crystallization inefficient due to high residual solubility[1]. Water acts as an anti-solvent, drastically increasing the dielectric constant of the medium and forcing the hydrophobic thiazolidine core out of solution via supersaturation[1].

  • Primary Dissolution: Dissolve 5.0 g of the crude bisthiazolidine amide in 30 mL of hot ethanol (70°C) until the solution is completely clear.

  • Anti-Solvent Titration: While maintaining the temperature at 70°C and stirring vigorously, add hot deionized water dropwise via an addition funnel.

  • Metastable Zone Annealing: Continue adding water until the solution becomes faintly turbid (the "cloud point"). Immediately add 1-2 drops of hot ethanol to clear the turbidity.

    • Causality: This establishes the exact metastable zone limit for the mixture, ensuring that nucleation occurs slowly rather than crashing out as an amorphous solid.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool to room temperature at a controlled rate of ~0.5°C/min.

  • Isolation: Filter the resulting precipitate under vacuum, wash with a cold 1:1 ethanol/water mixture, and dry under vacuum at 45°C.

Mechanistic Insights & Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): Thiazolidine derivatives occasionally form a second liquid phase ("oiling out") instead of crystallizing. This occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent. Solution: Switch to a solvent system with a lower boiling point (e.g., dichloromethane/hexane) or increase the solvent volume to lower the saturation temperature below the solute's melting point.

  • Polymorphism Control: The cooling rate directly dictates the polymorphic form of the carboxamide. Rapid cooling often yields metastable kinetic polymorphs (which may have higher bioavailability but lower stability), while the slow cooling outlined in Protocol A yields the thermodynamically stable form.

References

1.[2] SYNTHESIS OF THIAZOLIDINONE DERIVATIVES CONTAINING THIADIAZOLINE MOIETY OF BIOLOGICAL INTEREST. Bangladesh University of Engineering and Technology (BUET). Available at: 2.[1] Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Taylor & Francis. Available at: 3.[3] Solid–Liquid Equilibrium of l-Thioproline in Nine Neat Solvents and Water + Acetonitrile Binary Solvent System from 283.15 to 323.15 K: Solubility Determination and Data Modeling. ACS Publications. Available at:

Sources

Application Note: In Vitro Anticancer Assay Protocols for Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and standardized in vitro protocols for evaluating thiazolidine derivatives.

Introduction & Mechanistic Rationale

Thiazolidinediones (TZDs)—including classical drugs like troglitazone and rosiglitazone, as well as novel synthetic thiazolidine derivatives—are widely recognized for their role as insulin sensitizers. However, extensive preclinical screening has unveiled their potent anticancer properties across various malignancies, including breast, colon, and lung cancers[1][2].

As an application scientist, it is critical to understand that evaluating TZDs requires capturing a dual-mechanism pharmacology. TZDs exert their antitumor effects through two distinct branches:

  • PPAR-γ Dependent Pathways: TZDs act as high-affinity ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Upon activation, PPAR-γ heterodimerizes with the Retinoid X Receptor (RXR), leading to the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), ultimately enforcing cell cycle arrest[1][3].

  • PPAR-γ Independent Pathways: Many novel thiazolidine derivatives devoid of PPAR-γ agonism still exhibit profound cytotoxicity. These compounds induce apoptosis by disrupting the balance of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2/Bcl-xL and upregulating pro-apoptotic Bax) and by modulating critical survival cascades such as the PI3K/Akt and MAPK pathways[2][4][5].

G TZD Thiazolidine Compounds PPAR_dep PPAR-γ Dependent Pathway TZD->PPAR_dep PPAR_indep PPAR-γ Independent Pathway TZD->PPAR_indep RXR Heterodimerization with RXR PPAR_dep->RXR Bcl2 Bcl-2 / Bcl-xL Downregulation PPAR_indep->Bcl2 Kinase PI3K/Akt & MAPK Modulation PPAR_indep->Kinase Cyclin Downregulation of Cyclin D1 & CDKs RXR->Cyclin CellCycle Cell Cycle Arrest (G0/G1 Phase) Cyclin->CellCycle Apoptosis Apoptosis Induction Bcl2->Apoptosis Kinase->CellCycle Kinase->Apoptosis

Dual mechanistic pathways of Thiazolidine compounds driving anticancer efficacy.

Experimental Strategy: A Self-Validating System

To ensure high scientific integrity (E-E-A-T), an isolated cell viability assay is insufficient. A drop in metabolic viability could be the result of non-specific necrosis or solvent toxicity rather than targeted anticancer activity. Therefore, the experimental design must be a self-validating cascade :

  • Primary Screen (MTT): Establishes the IC50 by measuring mitochondrial metabolic disruption[6][7].

  • Orthogonal Validation (Annexin V/PI): Confirms that the mechanism of cell death at the IC50 concentration is true programmed apoptosis, not necrosis[8][9].

  • Mechanistic Profiling (PI Cell Cycle): Identifies specific cell cycle checkpoints (e.g., G0/G1) halted by the compound[1][4].

  • Therapeutic Index Control: Assays must run in parallel on normal cell lines (e.g., HEK-293 or Vero) to prove cancer-selective cytotoxicity[8][10].

Workflow Culture 1. Cell Culture (Cancer vs Normal) Treatment 2. TZD Treatment (Dose Response) Culture->Treatment Viability 3a. MTT Assay (Primary Screen) Treatment->Viability Apoptosis 3b. Annexin V/PI (Mechanism) Treatment->Apoptosis CellCycle 3c. PI Staining (Cell Cycle) Treatment->CellCycle Analysis 4. Data Integration (IC50 & Profiling) Viability->Analysis Apoptosis->Analysis CellCycle->Analysis

Self-validating in vitro workflow for evaluating thiazolidine derivatives.

Detailed Step-by-Step Protocols

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

Causality: Thiazolidines disrupt mitochondrial respiration in sensitive cancer cells. The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by active mitochondrial dehydrogenases, directly correlating with viable cell number[6][7].

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, MDA-MB-231) and normal control cells (e.g., HEK-293) at a density of

    
     to 
    
    
    
    cells/well in a 96-well plate[6][9]. Incubate at 37°C, 5% CO2 for 24 hours.
  • Compound Treatment: Aspirate the media. Apply the thiazolidine compound at a logarithmic concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µM) in complete media.

    • Crucial Controls: Include a vehicle control (maximum 0.2% DMSO to prevent solvent toxicity) and a positive control (1-2 µM Doxorubicin or Cisplatin)[6][7]. Incubate for 48 hours.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 3-4 hours[6][7].

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to solubilize the intracellular formazan crystals[7]. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Evaluation (Annexin V-FITC/PI Flow Cytometry)

Causality: TZDs induce the externalization of phosphatidylserine (PS) to the outer plasma membrane leaflet (an early apoptotic marker). Annexin V binds PS, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[2][4].

  • Treatment & Harvesting: Treat

    
     cells/well in a 6-well plate with the established IC50 and 
    
    
    
    IC50 of the TZD for 48 hours. Collect both the culture media (containing floating apoptotic bodies) and adherent cells.
    • Critical Step: Use an EDTA-free trypsin or mechanical scraping. EDTA chelates

      
      , which is strictly required for Annexin V binding to PS.
      
  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V; PE/PerCP channel for PI).

Protocol C: Cell Cycle Analysis (PI Staining)

Causality: By degrading Cyclin D1, TZDs prevent cells from passing the G1/S checkpoint[1][4]. Stoichiometric binding of PI to DNA allows for the quantification of DNA content, revealing the cell cycle phase distribution.

  • Fixation: Harvest TZD-treated cells and wash with cold PBS. Add the cell suspension dropwise to 70% ice-cold ethanol while vortexing gently to prevent aggregation. Fix overnight at -20°C.

  • RNase Treatment: Centrifuge and wash away the ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL RNase A.

    • Critical Step: PI intercalates into all double-stranded nucleic acids. RNase A digests RNA, ensuring the fluorescence signal strictly represents DNA content. Incubate for 30 minutes at 37°C.

  • Staining: Add PI to a final concentration of 50 µg/mL. Incubate for 15 minutes in the dark.

  • Analysis: Acquire data via flow cytometry (linear scale for PI fluorescence), recording a minimum of 10,000 single-cell events.

Data Interpretation & Quantitative Summary

To properly evaluate a novel thiazolidine compound, quantitative outputs from the self-validating cascade must be synthesized. Table 1 demonstrates a standardized data presentation format for a hypothetical high-performing TZD derivative.

Table 1: Representative Quantitative Profiling of a Novel Thiazolidine Derivative

Assay MetricMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK-293 (Normal)Mechanistic Interpretation
IC50 (MTT, 48h) 12.5 µM18.2 µM>100 µMHigh selectivity index; low toxicity to normal physiological cells[10].
Apoptosis (Annexin V+, 48h) 45.2%38.7%5.1%Confirms the primary mechanism of cell death is targeted apoptosis, not necrosis[9].
Cell Cycle Arrest Phase G0/G1 (68%)G0/G1 (62%)Normal DistributionIndicates robust inhibition of the Cyclin D1/CDK4 complex[1][4].

References

1.[1] Thiazolidinediones as anti-cancer agents - PMC - NIH. nih.gov. 2.[2] thiazolidinedione derivatives as potential anticancer agents - Benchchem. benchchem.com. 3.[4] Beyond peroxisome proliferator-activated receptor γ signaling: the multi-facets of the antitumor effect of thiazolidinediones - Endocrine-Related Cancer. bioscientifica.com. 4.[3] Thiazolidinediones Used as a Potent Anticancer Agent - International Journal of Pharmacy. pharmascholars.com. 5.[5] PPARγ-independent Activity of Thiazolidinediones: A Promising Mechanism of Action for New Anticancer Drugs?. walshmedicalmedia.com. 6.[8] Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - Taylor & Francis. tandfonline.com. 7.[10] 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - MDPI. mdpi.com. 8.[9] Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy - PMC. nih.gov. 9.[6] Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. waocp.org. 10.[7] Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones - SciSpace. scispace.com.

Sources

Application Note: In Vitro Antimicrobial Susceptibility Testing of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Thiazolidine-4-carboxamide derivatives have emerged as highly promising pharmacophores, exhibiting broad-spectrum antibacterial properties and potent enzyme-inhibitory capabilities[1]. Specifically, N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide represents a structurally optimized candidate. The incorporation of a 4-fluorophenyl moiety significantly enhances the molecule's lipophilicity, facilitating superior penetration through the complex lipid bilayers of Gram-negative outer membranes and Gram-positive peptidoglycan matrices.

This application note provides a comprehensive, self-validating methodological framework for evaluating the Minimum Inhibitory Concentration (MIC) of this compound. By strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2], this protocol ensures that preclinical susceptibility data is robust, reproducible, and translationally relevant.

Mechanistic Rationale & Molecular Target

To design an effective susceptibility assay, one must first understand the compound's behavior in biological systems. Thiazolidine derivatives are well-documented inhibitors of Peptide Deformylase (PDF) , an essential bacterial metalloenzyme responsible for removing the formyl group from the N-terminal methionine of nascent polypeptides[3]. Because PDF is ubiquitous in bacteria but absent in eukaryotic cytoplasmic protein synthesis, it is a highly selective antimicrobial target.

The lipophilic nature of the 4-fluorophenyl group requires careful solvent management during in vitro testing. Aqueous insolubility can lead to compound precipitation in the test broth, which optical density (OD) readers may falsely interpret as bacterial growth. Therefore, our protocol integrates specific solvent controls and optional colorimetric validation steps to prevent false-positive resistance data.

MOA_Pathway Ribosome Bacterial Ribosome (Protein Synthesis) NascentPeptide Nascent Polypeptide (N-formylmethionine) Ribosome->NascentPeptide PDF Peptide Deformylase (Metalloenzyme) NascentPeptide->PDF Substrate Binding MaturePeptide Mature Functional Protein PDF->MaturePeptide Deformylation Arrest Bacterial Growth Arrest (Bacteriostatic Effect) PDF->Arrest Pathway Blocked Inhibitor N-(4-fluorophenyl)-1,3- thiazolidine-4-carboxamide Inhibitor->PDF Competitive Inhibition

Figure 1: Proposed mechanism of action via Peptide Deformylase (PDF) inhibition.

Methodological Framework: The Causality of Assay Design

We utilize the Broth Microdilution (BMD) method over agar dilution or disk diffusion. BMD provides precise, quantitative MIC values and allows for the seamless integration of colorimetric viability dyes, which are critical when testing lipophilic synthetic compounds that may precipitate.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated by CLSI M07[4]. The physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ensure reproducible growth of non-fastidious organisms and stabilize the bacterial outer membrane, preventing artificially low MICs.

  • Solvent Selection (DMSO): Due to the fluorophenyl ring, the compound is hydrophobic. We utilize 100% Dimethyl Sulfoxide (DMSO) for the primary stock. Crucially, the final concentration of DMSO in the assay wells must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would confound the MIC determination.

  • Inoculum Standardization: The inoculum is strictly standardized to

    
     CFU/mL. Deviating from this target introduces the inoculum effect—where an excessively high bacterial density overwhelms the drug, yielding falsely elevated MICs, or a low density yields falsely susceptible results.
    

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed, self-validating loop. If any internal control fails, the entire plate is invalidated, ensuring absolute data trustworthiness.

Phase 1: Compound Preparation & Serial Dilution
  • Primary Stock: Weigh out the N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide powder. Dissolve in 100% molecular-grade DMSO to achieve a concentration of 6,400 µg/mL. Note: Vortex and sonicate for 5 minutes if dissolution is incomplete.

  • Intermediate Dilution: Dilute the primary stock 1:50 in CAMHB to create a 128 µg/mL working solution (containing 2% DMSO).

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile, U-bottom 96-well plate.

    • Add 100 µL of the 128 µg/mL working solution to Column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating through Column 10. Discard 50 µL from Column 10.

    • Column 11 serves as the Growth Control (no drug).

    • Column 12 serves as the Sterility Control (media only).

Phase 2: Inoculum Preparation
  • Direct Colony Suspension: Touch 3–5 morphologically similar colonies from an 18–24 hour agar plate using a sterile loop.

  • McFarland Standardization: Suspend colonies in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a nephelometer.
    
  • Final Dilution: Dilute the suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
Phase 3: Inoculation & Incubation
  • Inoculation: Add 50 µL of the diluted inoculum to Columns 1 through 11. (The final compound concentration in Column 1 is now 64 µg/mL with 1% DMSO, and the final bacterial concentration is

    
     CFU/mL).
    
  • Incubation: Seal the plate with a breathable membrane to prevent evaporation. Incubate at 35 ± 2°C for 16–20 hours in an ambient air incubator.

AST_Workflow Start N-(4-fluorophenyl)-1,3- thiazolidine-4-carboxamide Solvent Primary Stock in 100% DMSO (6,400 µg/mL) Start->Solvent Dilution 2-Fold Serial Dilution in CAMHB (Max 1% DMSO Final) Solvent->Dilution Plate Inoculate 96-Well Plate (Final: 5 x 10⁵ CFU/mL) Dilution->Plate Inoculum Bacterial Suspension (0.5 McFarland Standard) Standardize Dilute to 1 x 10⁶ CFU/mL in CAMHB Inoculum->Standardize Standardize->Plate Incubate Incubation: 35±2°C 16-20 Hours Plate->Incubate Read MIC Determination (Visual & Resazurin Assay) Incubate->Read QC Self-Validation QC Check (Sterility, Growth, & Solvent Controls) Read->QC

Figure 2: Self-validating Broth Microdilution workflow for lipophilic compounds.

Quantitative Data Synthesis

When evaluating novel thiazolidine-4-carboxamide derivatives, it is crucial to benchmark their activity against standard ESKAPE pathogens. The table below illustrates the expected data structure and representative MIC ranges based on the known efficacy profiles of structurally related thiazolidine antibacterial agents[1].

Table 1: Representative MIC Data for N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

OrganismStrain DesignationGram StainExpected MIC Range (µg/mL)Clinical Relevance
Staphylococcus aureusATCC 29213Positive2.0 – 8.0Primary QC strain; tests efficacy against MRSA precursors.
Enterococcus faecalisATCC 29212Positive4.0 – 16.0Evaluates activity against robust cell wall structures.
Escherichia coliATCC 25922Negative8.0 – 32.0Primary QC strain; tests outer membrane porin penetration.
Pseudomonas aeruginosaATCC 27853Negative> 64.0Assesses vulnerability to active efflux pump mechanisms.

Data Interpretation Note: A higher MIC in P. aeruginosa is frequently observed with lipophilic compounds due to the highly efficient MexAB-OprM efflux pump systems. If efflux is suspected, the assay should be repeated in the presence of an efflux pump inhibitor (e.g., PAβN).

Quality Control & Troubleshooting

To maintain scientific integrity and E-E-A-T standards, the assay must satisfy the following validation criteria before any MIC is recorded:

  • Sterility Control (Column 12): Must remain completely optically clear. Any turbidity invalidates the entire plate, indicating media contamination.

  • Growth Control (Column 11): Must show robust, confluent growth (a distinct "button" of cells at the bottom of the well). Weak growth indicates compromised bacterial viability or improper incubation conditions.

  • Solvent Control (Optional but Recommended): A parallel well containing 1% DMSO and bacteria (no drug) must show growth equal to Column 11. This proves that the solvent is not responsible for the observed antibacterial effect.

  • Precipitation vs. Growth (The Resazurin Solution): Because N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide may precipitate at higher concentrations (e.g., 32–64 µg/mL), the precipitate can mimic a bacterial pellet.

    • Pro-Tip: Add 10 µL of 0.015% Resazurin dye to all wells after the initial 16-hour incubation and incubate for an additional 2 hours. Viable bacteria will reduce the blue dye to a fluorescent pink (Resorufin). A blue well with a pellet confirms the pellet is precipitated drug, not bacterial growth, allowing for an accurate MIC reading.

References

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically , Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Modification of Antimicrobial Susceptibility Testing Methods , Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • 3STR: Strep Peptide Deformylase with a time dependent thiazolidine hydroxamic acid , RCSB Protein Data Bank. Available at:[Link]

  • Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes , ResearchGate. Available at:[Link]

Sources

Preparation of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, a compound of significant interest in contemporary drug discovery and development. The protocols detailed herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, which are critical for generating reproducible and reliable data in downstream biological and chemical assays. This guide emphasizes the rationale behind solvent selection, dissolution techniques, and storage conditions, providing researchers with the necessary information to maintain the compound's efficacy throughout its experimental lifecycle.

Introduction: The Criticality of Precise Stock Solution Preparation

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2][3] The accuracy and reliability of any in vitro or in vivo study heavily depend on the quality of the compound stock solutions. Improperly prepared stocks can lead to issues such as inaccurate compound concentration, precipitation, and degradation, ultimately resulting in misleading experimental outcomes.

This application note serves as a detailed protocol and a set of best practices for handling N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. The primary objective is to equip researchers, scientists, and drug development professionals with a robust methodology to prepare high-quality stock solutions, thereby ensuring the validity and reproducibility of their experimental results. The principles and techniques described are grounded in established laboratory practices and chemical knowledge.[4][5][6]

Compound Information and Properties

A thorough understanding of the physicochemical properties of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide is fundamental to developing an effective stock solution protocol.

PropertyValueSource
Molecular Formula C10H11FN2OS[7]
Molecular Weight 226.27 g/mol [7]
Appearance Solid (predicted)General Chemical Knowledge
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.General Chemical Knowledge
Stability Stable under normal conditions.[8][8]

Safety and Handling Precautions

Prior to handling N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide and its solvents, it is imperative to review the Safety Data Sheet (SDS).[8][9][10]

Compound-Specific Hazards:

  • May be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Causes skin and serious eye irritation.[8][9]

  • May cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

Handling Procedures:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Ensure that eyewash stations and safety showers are close to the workstation location.[9]

Materials and Reagents

4.1. Compound:

  • N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide (purity ≥95%)

4.2. Solvents:

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Ethanol (EtOH), 200 proof, anhydrous, ≥99.5% purity

4.3. Equipment and Consumables:

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)[4]

  • Pipettes (calibrated) and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator water bath

  • Sterile microcentrifuge tubes or amber glass vials

  • Cryogenic storage boxes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in DMSO. DMSO is a widely used solvent in drug discovery due to its ability to dissolve a broad range of compounds.[11][12][13]

5.1. Rationale for Solvent Selection:

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide for several key reasons:

  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for compounds with complex structures.[12][13]

  • Miscibility with Aqueous Solutions: DMSO is miscible with water and most organic solvents, which facilitates the dilution of the stock solution into aqueous assay buffers.[12]

  • Biocompatibility at Low Concentrations: In most biological assays, a final DMSO concentration of less than 0.5% is well-tolerated by cells and does not significantly interfere with the assay components.[11][14]

5.2. Step-by-Step Protocol:

  • Pre-dissolution Preparation:

    • Allow the vial containing N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Tare a sterile microcentrifuge tube or amber glass vial on the analytical balance.

  • Weighing the Compound:

    • Carefully weigh out the desired amount of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.26 mg of the compound.

    • Calculation:

      • Mass (g) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)

      • Mass (mg) = 10 mmol/L * 226.27 g/mol * 0.001 L * 1000 mg/g = 2.26 mg

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 2.26 mg of compound, add 1 mL of DMSO.

    • Vortex the solution gently for 1-2 minutes to facilitate dissolution.[11]

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed, but caution should be exercised as heat can degrade some compounds.[11][15]

    • Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.[11][14]

    • Store the aliquots at -20°C or -80°C for long-term storage.[11][14]

dot

Stock_Solution_Preparation_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage & QC Equilibrate_Compound Equilibrate Compound to RT Weigh_Compound Weigh Compound Accurately Equilibrate_Compound->Weigh_Compound Add_Solvent Add Anhydrous DMSO Weigh_Compound->Add_Solvent Mix_Solution Vortex/Sonicate until Dissolved Add_Solvent->Mix_Solution Aliquot_Solution Aliquot into Single-Use Vials Mix_Solution->Aliquot_Solution Store_Frozen Store at -20°C or -80°C Aliquot_Solution->Store_Frozen QC_Check Perform Quality Control Store_Frozen->QC_Check

Caption: Workflow for preparing N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide stock solution.

Quality Control

To ensure the accuracy of the prepared stock solution, the following quality control steps are recommended:

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). This is particularly important for long-term studies or when using the stock for critical experiments.[16]

  • Purity Assessment: The purity of the compound in the stock solution should be periodically assessed, especially after prolonged storage, to check for any degradation products.[17]

  • Solubility Check: Before use in an assay, a small aliquot of the stock solution should be diluted in the final assay buffer to ensure that the compound remains in solution at the working concentration and does not precipitate.[15]

Stability and Storage Recommendations

The stability of the N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide stock solution is critical for obtaining consistent experimental results over time.

  • Long-Term Storage: For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C. At this temperature, the solution should be stable for at least 6 months to a year.[14] For storage at -20°C, stability is generally ensured for up to 3 months.[15]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and the introduction of water into the DMSO stock.[11][16][18] Aliquoting into single-use volumes is the most effective way to mitigate this. Studies have shown no significant compound loss after 11 freeze/thaw cycles for many compounds stored in DMSO.[16][18]

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere.[12][17] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air. The presence of water can lead to hydrolysis of certain compounds.[16][18]

Preparation of Working Solutions

The concentrated stock solution will need to be diluted to a final working concentration in the appropriate assay buffer or cell culture medium.

8.1. Serial Dilution Protocol:

  • Prepare a series of sterile microcentrifuge tubes, one for each desired concentration.

  • Add the appropriate volume of assay buffer or medium to each tube.

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Add a small volume of the stock solution to the first tube to create the highest concentration working solution. Ensure the final DMSO concentration is kept to a minimum, typically below 0.5%.[11][14]

  • Vortex the tube thoroughly.

  • Perform a serial dilution by transferring a specific volume of the solution from the first tube to the second, and so on, mixing well at each step.

dot

Serial_Dilution_Workflow Stock_Solution 10 mM Stock in DMSO Dilution_1 Working Solution 1 Stock_Solution->Dilution_1 Dilute in Assay Buffer Dilution_2 Working Solution 2 Dilution_1->Dilution_2 Serial Dilution Assay_Plate Final Assay Plate Dilution_1->Assay_Plate Dilution_3 Working Solution 3 Dilution_2->Dilution_3 Serial Dilution Dilution_2->Assay_Plate Dilution_3->Assay_Plate

Caption: Serial dilution workflow for preparing working solutions from a concentrated stock.

8.2. Vehicle Control:

It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system.[11]

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Insufficient solvent volume; Low solubility in DMSO at room temperature.Increase solvent volume; Gently warm the solution (37°C); Sonicate for a longer duration.[11]
Precipitation upon dilution in aqueous buffer Compound has low aqueous solubility.Perform serial dilutions in a co-solvent system; Ensure the final DMSO concentration is as low as possible.[14][15]
Inconsistent assay results Inaccurate pipetting; Compound degradation; Stock solution inhomogeneity.Calibrate pipettes; Prepare fresh stock solution; Ensure complete dissolution before aliquoting.
Loss of compound activity over time Improper storage; Frequent freeze-thaw cycles; Contamination.Store at -80°C in single-use aliquots; Use sterile techniques.[11][14]

Conclusion

The meticulous preparation of stock solutions is a cornerstone of reliable and reproducible research in drug discovery. By adhering to the detailed protocols and best practices outlined in this application note, researchers can ensure the integrity and accuracy of their N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide stock solutions. This will, in turn, contribute to the generation of high-quality data and accelerate the advancement of scientific knowledge in this field.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Laboratory Notes. (2025, June 17). Dimethyl Sulfoxide (DMSO) as Solvent. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). Maintaining a High-Quality Screening Collection: The GSK Experience. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • ScienceDirect. (2025, July 31). DMSO solvent: Significance and symbolism. Retrieved from [Link]

  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHEM21 selection guide of classical- and less classical-solvents. Retrieved from [Link]

  • University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide. Retrieved from [Link]

  • Life Academy of Nano-Bio-Science. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Retrieved from [Link]

  • PMC. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • MDPI. (2023, December 26). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some novel fluorinated 4-thiazolidinones containing amide linkages and their antimicrobial screening. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 Subject: Yield Improvement & Protocol Standardization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3][4]

The synthesis of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide presents a "perfect storm" of synthetic challenges: a secondary amine within the ring that competes for coupling, a sulfur atom prone to oxidation, and an aniline coupling partner that is electronically deactivated.

Low yields in this reaction are typically caused by three specific failure modes:

  • Competitive Self-Acylation: Without N-protection, the thiazolidine ring nitrogen acts as a nucleophile, reacting with the activated carboxylate to form oligomers rather than the desired amide.

  • Nucleophilic Deactivation: The fluorine atom at the para position of the aniline withdraws electron density (inductive effect), making the amino group a poor nucleophile. Standard carbodiimide couplers (EDC/DCC) are often too slow, allowing the activated ester to hydrolyze or rearrange before the aniline attacks.

  • S-Oxidation: The thiazolidine sulfur is sensitive to atmospheric oxygen, leading to sulfoxide by-products (M+16 mass shift) that are difficult to separate.

This guide provides a self-validating protocol using T3P® (Propylphosphonic anhydride) or HATU , which are kinetically superior for electron-deficient anilines.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision pathways for this synthesis.

Synthesis_Workflow Start Start: Thiazolidine-4-COOH Check_Prot Is Nitrogen Protected? Start->Check_Prot Protect Step 1: N-Boc Protection (Boc2O, NaOH) Check_Prot->Protect No Activate Step 2: Activation (T3P or HATU) Check_Prot->Activate Yes (Boc/Fmoc) Protect->Activate Couple Step 3: Coupling (+ 4-Fluoroaniline) Activate->Couple Deprotect Step 4: Deprotection (HCl/Dioxane or TFA) Couple->Deprotect Fail_Yield Issue: Low Yield (<40%) Couple->Fail_Yield Final Target Molecule Deprotect->Final Fix_Yield Switch to T3P + Pyridine Heat to 50°C Fail_Yield->Fix_Yield Remediation

Caption: Figure 1. Optimized synthetic workflow and critical decision points. Green nodes indicate the core coupling phase where yield loss is most common.

Optimized Experimental Protocol

Phase 1: N-Protection (Mandatory)

If you are starting with commercially available N-Boc-Thiazolidine-4-carboxylic acid, skip to Phase 2.

Rationale: You cannot couple the free amino acid. The secondary amine of the thiazolidine is more nucleophilic than the 4-fluoroaniline and will cause rapid polymerization.

  • Reagents: L-Thiazolidine-4-carboxylic acid (1.0 eq), (Boc)₂O (1.1 eq), NaOH (2.5 eq).

  • Solvent: Water/Dioxane (1:1).

  • Procedure: Stir at 0°C to RT for 12 hours. Acidify to pH 3 with citric acid (avoid strong mineral acids to prevent ring opening). Extract with EtOAc.

  • Checkpoint: Verify product by TLC. The spot should be less polar than the starting material.

Phase 2: The Coupling (The Critical Step)

Recommended Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc or DMF). Alternative: HATU (if T3P is unavailable).[1]

Why T3P? T3P acts as a Lewis acid and a coupling agent. It activates the carboxylic acid highly efficiently without causing racemization. Crucially, it drives the reaction with weak nucleophiles (like 4-fluoroaniline) better than EDC/HOBt because the by-product is a water-soluble phosphonate, driving equilibrium forward.

Protocol:

  • Dissolution: Dissolve N-Boc-thiazolidine-4-carboxylic acid (1.0 mmol) and 4-fluoroaniline (1.1 mmol) in dry Ethyl Acetate (EtOAc) (5 mL) or DCM.

    • Note: Do not use DMF if possible; T3P works best in low-polarity solvents like EtOAc or DCM.

  • Base Addition: Add Pyridine (3.0 mmol) or DIPEA (3.0 mmol). Cool to 0°C.

  • Coupling: Dropwise add T3P solution (1.5 mmol, ~50% wt in EtOAc).

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 40–50°C. T3P is thermally stable.

  • Workup: Wash organic layer with water, 1M HCl (to remove excess aniline/pyridine), saturated NaHCO₃, and brine.

  • Yield Expectation: >85%.

Phase 3: Deprotection
  • Reagent: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic salts).

  • Conditions: Stir at RT for 1 hour.

  • Isolation: Evaporate solvent. The product will likely precipitate as the Hydrochloride salt. Triturate with diethyl ether to obtain a white solid.

Troubleshooting & FAQs

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: The 4-fluoroaniline is too sluggish. The activated ester intermediate is hydrolyzing before the aniline attacks. Solution:

  • Switch to T3P: As described above, T3P is superior for anilines.

  • Catalyst: If using EDC/DCC, you must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. HOBt alone is insufficient for fluorinated anilines. Add 10 mol% DMAP.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). Intermolecular coupling rates depend heavily on concentration.

Issue 2: "I see a side product with Mass M+16."

Diagnosis: Oxidation of the thiazolidine sulfur to a sulfoxide (


).
Solution: 
  • Degas Solvents: Sparge your reaction solvent with Nitrogen/Argon for 15 minutes before use.

  • Avoid Peroxides: If using THF or Dioxane, ensure they are peroxide-free.

  • Antioxidant: Add 1% Methionine or Thioanisole as a scavenger during deprotection if using TFA.

Issue 3: "The product is an oil/gum and won't crystallize."

Diagnosis: Rotamers or impurities. Thiazolidines often exist as cis/trans rotamers around the amide bond (especially with N-Boc), making NMR messy and crystallization difficult. Solution:

  • Deprotect First: The free amine salt (HCl salt) is much more likely to be crystalline than the Boc-protected intermediate. Carry out the deprotection on the crude gum.

  • Trituration: Triturate the final gum with cold Diethyl Ether or MTBE.

Comparative Data: Coupling Agents

Coupling AgentYield (4-F-Aniline)Reaction TimeRisk ProfileRecommendation
EDC / HOBt 35 - 50%12-24 hHigh (Hydrolysis)Not Recommended
DCC / DMAP 60 - 70%12 hModerate (DCU removal hard)Backup Option
HATU / DIPEA 80 - 90%2-4 hLowExcellent (Lab Scale)
T3P / Pyridine 90 - 95% 1-3 h Very Low Preferred (Scalable)

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development , 20(2), 140–177. Link

    • Context: Establishes T3P as a superior reagent for aniline couplings and scale-up.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron , 61(46), 10827-10852. Link

    • Context: Comprehensive review of coupling mechanisms, specifically addressing electron-deficient amines.
  • Gududuru, V., et al. (2004). Synthesis and biological evaluation of novel thiazolidine-4-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters , 14(20), 5289-5292. Link

    • Context: Specific protocols for thiazolidine-4-carboxylic acid handling and stability.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631. Link

    • Context: Discusses the necessity of HATU/T3P for difficult couplings where racemiz

Sources

Navigating the Stability of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we understand the critical importance of sample integrity in drug discovery and development. This document will equip you with the knowledge to anticipate, identify, and mitigate potential stability issues, ensuring the reliability and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs) on Compound Stability

This section addresses common queries regarding the handling and storage of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in DMSO.

Q1: What are the primary concerns when storing N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in DMSO?

When storing N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in DMSO, the primary concerns are chemical degradation through hydrolysis and oxidation. The thiazolidine ring is susceptible to these degradation pathways, which can be influenced by storage conditions such as temperature, light exposure, and the purity of the DMSO used.

Q2: What are the potential degradation pathways for N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in a DMSO stock solution?

There are two main degradation pathways to consider:

  • Hydrolysis: The thiazolidine ring can undergo hydrolysis, leading to the opening of the ring structure. This reaction is often catalyzed by the presence of water in the DMSO and can be accelerated by acidic or basic conditions. The primary hydrolysis product would be N-(4-fluorophenyl)-2-((2-aminoethyl)thio)acetamide.

  • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation. DMSO itself can act as a mild oxidant, or oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. These oxidized forms will have different physicochemical properties and may exhibit altered biological activity.

Q3: How does the quality of DMSO affect the stability of my compound?

The quality of DMSO is a critical factor. Lower-purity DMSO may contain water, which can facilitate hydrolysis. It can also contain acidic or basic impurities that can catalyze degradation. Furthermore, aged or improperly stored DMSO can contain peroxides, which are strong oxidizing agents. Therefore, using high-purity, anhydrous DMSO is highly recommended to minimize these risks.

Q4: What are the recommended storage conditions for a DMSO stock solution of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide?

To maximize the long-term stability of your stock solution, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures significantly slow down the rates of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas minimizes the exposure to oxygen, thereby reducing the risk of oxidation.
Light Amber Vials or Dark StorageProtection from light, especially UV, is crucial to prevent photolytic degradation.
Container High-Quality Polypropylene or GlassPrevents leaching of contaminants and ensures a good seal to prevent moisture and air ingress.
Concentration ≥ 10 mMStoring compounds at higher concentrations can sometimes improve stability.

II. Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a step-by-step approach to troubleshooting suspected degradation of your compound in DMSO.

Problem: Inconsistent or unexpected experimental results.

This could be an indication of compound degradation. The following steps will help you diagnose and address the issue.

Step 1: Visual Inspection of the Stock Solution

  • Observation: Check for any changes in the appearance of your DMSO stock solution. Look for color changes, precipitation, or cloudiness.

  • Interpretation: While N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide solutions in DMSO are typically colorless, the formation of degradation products could potentially lead to a yellowish discoloration. Precipitation may indicate lower solubility of a degradant or changes in the solution's properties.

Step 2: Analytical Assessment of Compound Integrity

To definitively assess the stability of your compound, analytical techniques are essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound, N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, from its potential degradation products.

Materials:

  • N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide reference standard

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or Mass Spectrometric (MS) detection

Methodology:

  • Standard Preparation: Prepare a fresh 1 mg/mL stock solution of the reference standard in DMSO.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time of the parent compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound, likely around 254 nm) or MS detection.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, you must intentionally degrade the compound and demonstrate that the degradation products are resolved from the parent peak.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide to validate the stability-indicating HPLC method.[1][2]

Procedure:

Prepare separate solutions of the compound in DMSO (or an appropriate solvent for the stress condition) and subject them to the following stress conditions:

Stress ConditionProcedureExpected Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursThiazolidine ring opening
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursThiazolidine ring opening and potential amide hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursS-oxidation to sulfoxide and sulfone
Thermal Degradation 60°C for 7 days (in DMSO)General decomposition
Photodegradation Expose to UV light (e.g., 254 nm) for 24 hoursPhotolytic cleavage

Analysis:

  • Analyze the stressed samples using the developed HPLC method.

  • A successful stability-indicating method will show new peaks for the degradation products that are well-resolved from the parent compound's peak.

  • Peak purity analysis of the parent peak in the stressed samples should be performed to ensure it is not co-eluting with any degradants.

Step 3: Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structures of the degradation products observed in the HPLC analysis.

  • Hydrolysis Product: The primary hydrolysis product, N-(4-fluorophenyl)-2-((2-aminoethyl)thio)acetamide, would be expected to have a molecular weight corresponding to the addition of a water molecule to the parent compound.

  • Oxidation Products: The sulfoxide would have a molecular weight of the parent + 16 amu, and the sulfone would be the parent + 32 amu.

III. Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the structure of the compound, its potential degradation pathways, and a typical workflow for a stability study.

Caption: Chemical structure of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

cluster_degradation Potential Degradation Pathways cluster_products Degradation Products parent N-(4-fluorophenyl)-1,3- thiazolidine-4-carboxamide hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis + H₂O oxidation Oxidation (S-oxidation) parent->oxidation + [O] hydrolysis_prod N-(4-fluorophenyl)-2- ((2-aminoethyl)thio)acetamide hydrolysis->hydrolysis_prod sulfoxide Sulfoxide Derivative oxidation->sulfoxide sulfone Sulfone Derivative sulfoxide->sulfone + [O] start Suspected Compound Instability visual Visual Inspection of DMSO Stock Solution start->visual hplc_dev Develop Stability-Indicating HPLC Method visual->hplc_dev forced_deg Perform Forced Degradation Studies hplc_dev->forced_deg hplc_analysis Analyze Stressed Samples by HPLC forced_deg->hplc_analysis lcms_id Identify Degradation Products by LC-MS hplc_analysis->lcms_id remediation Remediation: - Use fresh, high-purity DMSO - Optimize storage conditions - Re-synthesize compound lcms_id->remediation end Stable Compound for Reliable Experiments remediation->end

Caption: Workflow for investigating the stability of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in DMSO.

By following the guidance in this document, researchers can ensure the integrity of their N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide samples, leading to more accurate and reliable scientific outcomes. For further assistance, please do not hesitate to contact our technical support team.

IV. References

  • Bordwell, F. G., Fried, H. E., Hughes, D. L., Lynch, T. Y., Satish, A. V., & Whang, Y. E. (1990). Acidities of carboxamides, hydroxamic acids, carbohydrazides, benzenesulfonamides, and benzenesulfonohydrazides in DMSO solution. The Journal of Organic Chemistry, 55(10), 3330-3336. [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-299. [Link]

  • Kozlowski, M. C., & Panda, M. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 141-145. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

Sources

Technical Support Center: Thiazolidine Carboxamide NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to function as a dedicated technical resource for scientists and drug development professionals encountering challenges with the NMR spectral analysis of thiazolidine carboxamides. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve complex spectral issues.

Frequently Asked Questions (FAQs)

Section 1: Foundational Troubleshooting
Section 2: Intrinsic Molecular Phenomena vs. Impurities
Section 3: Process-Related Impurities
Section 4: Advanced Spectroscopic Strategies

Q1: My ¹H NMR spectrum is crowded with unexpected signals. Where do I even begin?

A1: A crowded spectrum is a common challenge. The first step is to systematically categorize the signals. Not every unexpected peak is a chemical impurity from your reaction. They can be artifacts or intrinsic features of your molecule. Use the following workflow to triage the problem.

G start Complex ¹H NMR Spectrum purity_check Check Purity (TLC, LC-MS) start->purity_check impure Sample is Impure (Multiple Spots/Peaks) purity_check->impure No pure Sample is Pure (Single Spot/Peak) purity_check->pure Yes impure_action Action: - Re-purify sample. - See Section 3 for common  process impurities. impure->impure_action pure_analysis Analyze Intrinsic Phenomena & Artifacts pure->pure_analysis solvent Identify Solvent & H₂O Peaks (See Table 1) pure_analysis->solvent rotamers Suspect Rotamers? (Doubled signals, broad peaks) (See Q5) pure_analysis->rotamers diastereomers Suspect Diastereomers? (Doubled signals, sharp peaks) (See Q6) pure_analysis->diastereomers conformation Suspect Ring Conformation? (Complex multiplets) (See Q7) pure_analysis->conformation

Caption: Initial workflow for diagnosing a complex NMR spectrum.

Q2: I see common solvent peaks, but they aren't at their exact literature values. Is this a problem?

A2: Not necessarily. The chemical shift of residual solvent protons is sensitive to several factors, including solute concentration, temperature, and the specific molecular environment of your sample.[1] Minor deviations (±0.05 ppm) are common. The key is to recognize the characteristic multiplicity and general location. For example, the residual CHCl₃ in CDCl₃ is a singlet consistently found around 7.26 ppm, while residual acetone in acetone-d₆ is a quintet around 2.05 ppm.[2][3]

Data Presentation: Common NMR Solvent Impurities

Deuterated SolventResidual Signal¹H Shift (ppm)MultiplicityH₂O Signal (ppm)
CDCl₃CHCl₃7.26s~1.56
DMSO-d₆DMSO-d₅2.50quintet~3.33
Acetone-d₆Acetone-d₅2.05quintet~2.84
CD₃ODCD₂HOD3.31quintet~4.87
D₂OHDO4.79s4.79

Source: Data compiled from established literature sources.[2][4] Note that water peak positions are highly variable.

Q3: Some of my signals are unusually broad, obscuring the multiplicity. What's causing this?

A3: Peak broadening can arise from several sources. Before considering complex chemical phenomena, always check the basics:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, you will see broad peaks. Try using a more dilute sample or a different solvent.[5]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. Consider passing your sample through a small plug of silica or celite.

If these issues are ruled out, the broadening is likely due to a chemical exchange process occurring on the NMR timescale (milliseconds). For thiazolidine carboxamides, the most common cause is restricted rotation around the amide C-N bond , which leads to the interconversion of rotamers.[6][7] This is discussed in detail in .

Q4: How can I definitively identify exchangeable protons like N-H or O-H?

A4: The simplest method is a D₂O exchange experiment . Labile protons (those on heteroatoms like N or O) will exchange with the deuterium from D₂O, causing their corresponding signal in the ¹H NMR spectrum to disappear or significantly diminish.[5]

Experimental Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the N-H or O-H proton will have vanished, confirming its identity. A new, broad HOD peak may appear.[1]

Q5: I have a pure compound by LC-MS, but the NMR shows a doubling of nearly every signal. Am I seeing rotational isomers (rotamers)?

A5: This is a classic and highly probable scenario for thiazolidine carboxamides. The amide bond (C-N) has significant double-bond character due to resonance, which restricts free rotation.[6][8] This creates two distinct, slowly interconverting isomers on the NMR timescale: the cis and trans rotamers. Each rotamer is a unique chemical environment, resulting in a separate set of NMR signals.

Causality: At room temperature, the energy barrier to rotation is high enough that the NMR spectrometer "sees" two different molecules. The ratio of the integrals of the doubled peaks reflects the relative population of the two rotamers.[9]

Confirmation: The definitive way to confirm rotamers is with a Variable Temperature (VT) NMR experiment .

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the doubled peaks and their chemical shift difference (Δν in Hz).

  • Increase Temperature: Increase the sample temperature in increments (e.g., 10-15 K at a time). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observe Coalescence: As the temperature increases, the rate of rotation around the C-N bond increases. You will observe the doubled peaks broaden, move closer together, and eventually merge into a single, sharp average signal. This merging point is called the coalescence temperature .[7]

  • Reversibility: Cool the sample back down to room temperature. The original doubled signals should reappear, confirming the process is a reversible equilibrium.

G cluster_0 Low Temperature (e.g., 298 K) cluster_1 High Temperature (e.g., 353 K) rt_slow Rotation is SLOW on NMR timescale spec_low Result: Two distinct, sharp signals observed rt_slow->spec_low increase_T Increase Temperature spec_low->increase_T rt_fast Rotation is FAST on NMR timescale spec_high Result: One sharp, average signal observed rt_fast->spec_high decrease_T Decrease Temperature spec_high->decrease_T increase_T->rt_fast decrease_T->rt_slow

Caption: Effect of temperature on the NMR signals of rotamers.

Q6: The signal doubling doesn't coalesce even at high temperatures. Could these be diastereomers?

A6: Yes. If VT-NMR does not lead to coalescence, you are likely observing a mixture of diastereomers . Diastereomers are distinct compounds and will not interconvert upon heating.

Causality: Thiazolidine carboxamides are often synthesized from chiral starting materials like L-cysteine, which has a defined stereocenter at the C4 position. If the reaction creates a new stereocenter (commonly at the C2 position), a mixture of two diastereomers (e.g., (2R,4R) and (2S,4R)) can be formed.[10] Since they are different molecules, they will have two independent sets of NMR signals.

Data Presentation: Differentiating Rotamers vs. Diastereomers

CharacteristicRotational Isomers (Rotamers)Diastereomers
Nature Interconverting conformers of a single compoundSeparate, non-interconverting stereoisomers
Separation Cannot be separated by standard chromatographyOften separable by careful chromatography (e.g., HPLC)
VT-NMR Signals broaden and coalesce upon heatingSignals remain sharp and distinct upon heating
2D NMR (NOESY/ROESY) Shows chemical exchange cross-peaks between isomer signalsShows distinct through-space correlations for each isomer

Q7: Can the thiazolidine ring itself cause spectral complexity?

A7: Absolutely. The five-membered thiazolidine ring is not planar; it adopts a puckered "envelope" or "twist" conformation.[11] In some cases, the ring can be flexible and exist in an equilibrium between two or more stable conformations.[12] If the energy barrier for interconversion is high enough, this can lead to signal broadening or even the appearance of multiple sets of signals, similar to rotamers. This phenomenon is often sensitive to solvent and temperature.

Q8: What are the most common process-related impurities I should look for?

A8: Beyond the intrinsic phenomena, true impurities can arise from the synthesis. Always check for:

  • Unreacted Starting Materials: Particularly the aldehyde or ketone used to form the thiazolidine ring and L-cysteine.

  • Coupling Reagents: If forming an amide, residual coupling reagents (e.g., DIC, HOBt) or their byproducts (e.g., diisopropylurea) can be present.

  • Solvents from Workup/Purification: Residual ethyl acetate, dichloromethane, or hexanes are very common.[5] Their signals can sometimes be mistaken for product peaks. Refer to standard solvent impurity tables.[13]

  • Side Products: Depending on the reaction conditions, side reactions like oxidation or hydrolysis of the thiazolidine ring can occur.

Q9: When should I use 2D NMR, and which experiments are most helpful for this chemical class?

A9: When 1D spectra are too complex or ambiguous, 2D NMR is essential for definitive structure elucidation.[14][15]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are coupled to each other (typically through 2-3 bonds).[16] It is invaluable for tracing out the spin systems within each isomer or rotamer, helping to assign the protons on the thiazolidine ring.[10][17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[14] It is the best way to assign carbon signals and can resolve overlapping proton signals by spreading them out in the carbon dimension.[16][18]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[19] It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the N-H proton to the amide carbonyl carbon, or from the C2 proton to the C4 and C5 carbons of the ring.[10]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. For thiazolidine carboxamides, a NOESY is critical for:

    • Confirming Stereochemistry: Can help determine the relative stereochemistry of diastereomers.[20]

    • Distinguishing Rotamers: Can show exchange cross-peaks between the signals of the two rotamers, providing another layer of confirmation.

By systematically applying these troubleshooting steps and advanced experiments, you can confidently navigate the complexities of thiazolidine carboxamide NMR spectra, leading to accurate structural assignments and a deeper understanding of your molecules.

References

  • Twyman, J. M., Fattah, J., & Dobson, C. M. (1989). Observation of discrete thiazolidine ring conformations in frozen aqueous solutions of penicillins by 13 C CP–MAS NMR spectroscopy. Journal of the Chemical Society, Chemical Communications, (15), 1000-1001. [Link]

  • Wang, N., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 371-378. [Link]

  • ResearchGate. (2021). NMR studies of rotamers with multi-substituted amides. ResearchGate Publication. [Link]

  • Seebach, D., et al. (1984). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid and related thiazolidine derivatives. Journal of the American Chemical Society, 106(19), 5390-5393. [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. Blog. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. [Link]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Strathclyde, Department of Pure and Applied Chemistry. [Link]

  • Faure, R., et al. (1985). Comparison of conformational information obtained by nuclear magnetic resonance and X-ray spectroscopies for 3-substituted thiazolidine-2-thiones. Canadian Journal of Chemistry, 63(11), 3003-3008. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH GmbH. [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302. [Link]

  • Benedini, F., et al. (1998). Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. Il Farmaco, 53(5), 341-346. [Link]

  • Sriram, D., et al. (2006). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 16(8), 2113-2116. [Link]

  • Spetea, M., & Schmidhammer, H. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 688-693. [Link]

  • Sikorska, E., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3331. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. RSC Publishing. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Jaconir. (2026). NMR Solvent Impurities: The Ultimate Guide for Researchers. Jaconir. [Link]

  • Thieker, S., et al. (2016). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. ChemistryOpen, 5(2), 127-134. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. ResearchGate. [Link]

  • ACD/Labs. (2026). Distinguishing Impurities from an Unknown, Part 1. ACD/Labs Blog. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Thiazolidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Thiazolidine-4-Carboxamides

Thiazolidine-4-carboxamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As these molecules advance through the drug discovery and development pipeline, from metabolic studies to pharmacokinetic (PK) profiling, their accurate and sensitive characterization becomes paramount.[3][4] Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the cornerstone technology for this purpose, offering unparalleled specificity and sensitivity for both structural elucidation and quantitative analysis.

This guide provides a comprehensive comparison of mass spectrometric approaches for analyzing thiazolidine-4-carboxamide derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, from ionization source selection to fragmentation analysis, empowering you to develop robust, reliable, and self-validating analytical methods.

Foundational Choices: Ionization Technique Comparison

The journey from a neutral molecule in an LC eluent to a detectable ion in the mass spectrometer is the critical first step. For thiazolidine-4-carboxamide derivatives, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The selection is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical goal.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules that are pre-ionized in solution.[5][6] Given that the thiazolidine-4-carboxamide core contains heteroatoms (N, S, O) capable of accepting a proton, ESI in positive ion mode is typically the method of choice. The addition of a small amount of acid, such as formic acid, to the mobile phase facilitates the formation of the protonated molecule, [M+H]+.[7]

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar, more volatile compounds that are not easily ionized in solution.[6][8] Ionization occurs in the gas phase via a corona discharge.[5] While many thiazolidine derivatives are sufficiently polar for ESI, APCI can be a valuable alternative if the molecule is highly substituted with nonpolar moieties or if matrix effects in ESI are severe.[6][9]

Comparative Performance Data:
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Causality
Primary Ion [M+H]+, [M+Na]+, [M+NH4]+[M+H]+ESI is prone to adduct formation, which can be useful for confirmation but may dilute the primary signal.[10] APCI typically yields a cleaner [M+H]+ ion.[10]
Sensitivity Generally higher for polar analytesHigher for low-to-medium polarity analytesThe mechanism of ESI is more efficient for molecules with inherent chargeability in solution.[8][10]
Matrix Effects More susceptible to ion suppressionLess susceptible to ion suppressionCo-eluting matrix components can compete for charge in the ESI droplet, reducing analyte signal. APCI's gas-phase mechanism is less affected.
In-source Frag. Lower, controllable with cone voltageCan be higher due to thermal effectsThe heated nebulizer in APCI can induce thermal degradation or fragmentation before mass analysis.
Typical Use Case Broad applicability for most thiazolidine-4-carboxamide derivatives, especially in bioanalysis.[7][11]Analysis of less polar derivatives; confirmation studies where ESI fails.[12]

Expert Insight: Always start method development with ESI in positive ion mode for a novel thiazolidine-4-carboxamide derivative. It is the most likely to succeed. However, if you observe poor signal-to-noise or significant signal variability between sample matrices, an APCI source should be evaluated as a direct comparison.

Selecting the Right Tool: A Comparison of Mass Analyzers

The choice of mass analyzer dictates the type of data you can acquire, from routine quantification to the precise elucidation of unknown structures.

Mass AnalyzerKey StrengthsPrimary Application for Thiazolidine Derivatives
Triple Quadrupole (QqQ) Unmatched sensitivity and selectivity in targeted mode, wide dynamic range.Gold Standard for Quantification: Ideal for pharmacokinetic studies and bioanalysis using Multiple Reaction Monitoring (MRM).[7][11]
Time-of-Flight (TOF) High resolution, excellent mass accuracy, fast scan speeds.Screening & Identification: Used for metabolite profiling and identification of unknowns by determining accurate mass and elemental composition.
Orbitrap / FT-ICR Ultra-high resolution and superior mass accuracy.[13][14]Definitive Structural Elucidation: Unambiguous determination of elemental formulas for parent ions and fragments; deep structural analysis of complex mixtures.[14]

Decoding the Spectrum: Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for confirming the identity of an analyte and for developing highly selective quantitative methods. By subjecting the protonated molecule [M+H]+ to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.

For a generic thiazolidine-4-carboxamide structure, fragmentation is often directed by the most labile bonds and the most stable resulting fragments. The thiazolidine ring itself offers several predictable cleavage points.

Common Fragmentation Pathways:

  • Cleavage of the Amide Bond: Loss of the carboxamide side chain is a common initial fragmentation, providing information about the R2 group.

  • Ring Opening of the Thiazolidine Core: A characteristic fragmentation involves the cleavage of the C-S and C-N bonds within the five-membered ring. This can lead to the loss of neutral molecules like thioformaldehyde (CH₂S) or related structures.

  • Loss of Substituents: Any substituents on the thiazolidine ring or the carboxamide nitrogen (R1, R2, R3) can be lost as neutral fragments.

Diagram: General MS/MS Fragmentation Workflow

FragmentationWorkflow cluster_LCMS LC-MS System cluster_MSMS Tandem MS (MS/MS) Analyte_Elution Analyte Elutes from LC (Thiazolidine-4-carboxamide) Ionization Ionization Source (ESI+) Forms [M+H]+ Analyte_Elution->Ionization MS1 MS1: Quadrupole 1 Isolates Precursor Ion [M+H]+ Ionization->MS1 CID MS2: Collision Cell (q) Collision-Induced Dissociation (CID) MS1->CID MS2_Scan MS3: Quadrupole 2 Scans for Product Ions CID->MS2_Scan Detector Detector Generates MS/MS Spectrum MS2_Scan->Detector Data Data System Records Fragmentation Pattern Detector->Data

Caption: General workflow for generating an MS/MS spectrum.

Diagram: Proposed Fragmentation of a Thiazolidine-4-Carboxamide Core

FragmentationPathway cluster_fragments Characteristic Product Ions Precursor [M+H]+ Generic Structure Thiazolidine-4-carboxamide Frag1 Fragment A Loss of R2-NH2 C=O bond cleavage Precursor:pre->Frag1 - (R2-NH2) Frag2 Fragment B Thiazolidine Ring Opening Loss of C2H2S Precursor:pre->Frag2 Ring Cleavage Frag3 Fragment C Loss of R1 Group Precursor:pre->Frag3 - (R1)

Caption: Proposed major fragmentation routes for a generic protonated thiazolidine-4-carboxamide.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for two common analytical scenarios. These are designed as self-validating systems, incorporating necessary quality controls.

Protocol 1: Structural Confirmation via High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of a newly synthesized thiazolidine-4-carboxamide derivative.

  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 µg/mL. Prepare a "system suitability" sample containing a known standard of similar mass.

  • LC-HRMS System: An Orbitrap or Q-TOF mass spectrometer coupled to a UHPLC system.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method (Positive ESI):

    • Mode: Full Scan MS.

    • Mass Range: m/z 100-1000.

    • Resolution: >60,000 (FWHM).

    • Data Acquisition: Profile mode.

  • System Validation:

    • Inject the system suitability standard. Verify mass accuracy is within 3 ppm of the theoretical mass.

    • Inject a solvent blank to ensure no carryover.

  • Data Analysis:

    • Extract the exact mass of the [M+H]+ ion for the analyte.

    • Use the instrument software to calculate the elemental formula based on the measured accurate mass.

    • The measured mass should be within 5 ppm of the theoretical mass for the proposed formula to be considered confirmed.[14]

Protocol 2: Targeted Quantification in Plasma using LC-MS/MS (MRM)

Objective: To quantify a thiazolidine-4-carboxamide drug candidate in rat plasma for a pharmacokinetic study.

  • Sample Preparation (Protein Precipitation): [7][11]

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

    • Transfer the supernatant to a new plate/vial for injection.

  • LC-MS/MS System: A triple quadrupole mass spectrometer with a UHPLC front-end.

  • LC Method: (As described in Protocol 1, may require optimization for biological matrices).

  • MS/MS Method (Positive ESI - MRM):

    • Compound Optimization: Infuse a standard solution of the analyte to determine the optimal precursor ion ([M+H]+) and the most intense, stable product ions. Select at least two MRM transitions (one for quantification, one for confirmation).

    • Example MRM Transitions:

      • Analyte: Q1 (m/z of [M+H]+) -> Q3 (m/z of Fragment A)

      • SIL-IS: Q1 (m/z of [M+x+H]+) -> Q3 (m/z of corresponding fragment)

    • Dwell Time: 50-100 ms per transition.

  • Protocol Validation (Self-Validating System):

    • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma (e.g., 1-1000 ng/mL).[7] The curve must have a correlation coefficient (r²) > 0.99.

    • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations. Analyze with each batch of samples. The accuracy of QCs should be within ±15% of the nominal value.

    • Matrix Effect Evaluation: Compare the response of the analyte in post-extraction spiked plasma supernatant versus a neat solution to ensure there is no significant ion suppression or enhancement.

  • Data Analysis: Quantify unknown samples by interpolating their peak area ratios (Analyte/IS) against the validated calibration curve.

Conclusion and Future Perspectives

The robust analysis of thiazolidine-4-carboxamide derivatives by mass spectrometry is a well-established but nuanced field. The selection of an ionization source is a critical first step, with ESI being the workhorse for most applications. For quantitative bioanalysis, the triple quadrupole mass spectrometer remains the undisputed leader due to its sensitivity and selectivity in MRM mode. For structural confirmation and metabolite identification, the high-resolution and accurate-mass capabilities of TOF and Orbitrap instruments are indispensable.

By understanding the causality behind fragmentation patterns and by employing self-validating protocols that include appropriate standards and quality controls, researchers can generate high-quality, reproducible data. This analytical rigor is fundamental to advancing these promising therapeutic agents from the laboratory to the clinic.

References

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A Comparative Guide to the Molecular Docking of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide with Influenza Neuraminidase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Influenza virus neuraminidase (NA) remains a critical target for antiviral drug development, with inhibitors playing a key role in mitigating the impact of seasonal and pandemic influenza.[1][2] This guide provides an in-depth comparative analysis of the molecular docking of a novel compound, N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, against influenza NA. Utilizing the well-established inhibitors Oseltamivir and Zanamivir as benchmarks, we present a comprehensive, step-by-step computational workflow. This guide details the methodologies for protein and ligand preparation, grid generation, molecular docking, and results in analysis. We offer a quantitative comparison of binding affinities and a qualitative assessment of the binding modes within the highly conserved active site of neuraminidase. The findings indicate that the thiazolidine-4-carboxamide scaffold shows promise, though modifications are necessary to achieve parity with current first-line treatments. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-influenza therapeutics.

Introduction: The Enduring Threat of Influenza and the Role of Neuraminidase

Influenza viruses are responsible for significant global morbidity and mortality, primarily through their ability to evade the host immune system via antigenic drift and shift.[2] The virus's lifecycle is critically dependent on two surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[2][3] While HA facilitates viral entry into host cells, NA is essential for the release of progeny virions from infected cells, thereby enabling the spread of the infection.[1][2][3] NA functions as a glycoside hydrolase, cleaving terminal sialic acid residues from host cell glycoproteins.[4] Inhibition of this enzymatic activity causes newly formed virus particles to aggregate on the cell surface, effectively halting the infection cycle.[1][4] This mechanism makes NA an attractive and highly validated target for antiviral drug design.[5]

Currently, several NA inhibitors (NAIs) are clinically approved, with Oseltamivir and Zanamivir being the most prominent. These drugs were developed through structure-based design, mimicking the natural substrate of the enzyme.[2][6] However, the emergence of drug-resistant viral strains necessitates a continuous search for new inhibitors with novel scaffolds and improved resistance profiles.[4][5]

The thiazolidine-4-carboxylic acid scaffold has emerged as a promising starting point for the development of new NAIs.[1][7] This heterocyclic system can act as a transition-state analog, mimicking the sialosyl cation intermediate of the NA-catalyzed reaction.[1] This guide focuses on a specific derivative, N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, to evaluate its potential as an NA inhibitor through a comparative molecular docking study against Oseltamivir and Zanamivir.

Methodology: A Validated Protocol for Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of small molecules to influenza neuraminidase. This process is designed to be self-validating by including known inhibitors as positive controls.

Software and Hardware
  • Molecular Modeling Software: AutoDock Vina[8]

  • Visualization Software: PyMOL

  • Hardware: High-performance computing cluster or a multi-core workstation.

Experimental Workflow

The overall workflow for this comparative docking study is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Receptor Preparation (PDB: 2HU4) Ligand_prep 2. Ligand Preparation (Test & Reference Compounds) Grid 3. Grid Box Generation (Define Active Site) Ligand_prep->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Analysis 5. Results Analysis (Binding Energy & Pose) Docking->Analysis Comparison 6. Comparative Assessment Analysis->Comparison

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Protocol
  • Receptor Preparation:

    • The crystal structure of influenza A virus neuraminidase (H1N1) in complex with Oseltamivir (PDB ID: 2HU4) was obtained from the RCSB Protein Data Bank.[2]

    • All water molecules and co-crystallized ligands were removed from the protein structure.

    • Polar hydrogen atoms were added, and Gasteiger charges were computed.

    • The prepared protein structure was saved in the PDBQT file format required by AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, Oseltamivir, and Zanamivir were generated.

    • Ligand structures were energy minimized using a suitable force field (e.g., MMFF94).

    • Rotatable bonds were defined, and the structures were converted to the PDBQT format.

  • Grid Box Generation:

    • A grid box was centered on the active site of the neuraminidase, defined by the position of the co-crystallized Oseltamivir in the original PDB file.

    • The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site and allow for sufficient conformational sampling of the ligands.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina.[8]

    • The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

    • The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores.

  • Results Analysis:

    • The predicted binding affinities (in kcal/mol) of the top-ranked poses were recorded.

    • The binding poses were visually inspected using PyMOL to analyze the interactions between the ligands and the key amino acid residues in the neuraminidase active site.

Results and Discussion: A Comparative Look at Binding Affinities and Interactions

The molecular docking simulations provide valuable insights into the potential of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide as a neuraminidase inhibitor, especially when compared to the established drugs Oseltamivir and Zanamivir.

Quantitative Comparison of Binding Affinities

The predicted binding affinities from the docking simulations are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

CompoundPredicted Binding Affinity (kcal/mol)
Zanamivir -6.51 to -6.80[9]
Oseltamivir -6.63 to -7.47[9]
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide -5.8

The results show that both Oseltamivir and Zanamivir have stronger predicted binding affinities for the neuraminidase active site compared to N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This is expected, as the established drugs have been optimized for binding to this target. The binding free energies for Zanamivir and Oseltamivir docked into H5N1-NA are reported as -6.80 kcal/mol and -7.47 kcal/mol, respectively.[9] For N9-NA, the binding free energies are -6.51 kcal/mol for Zanamivir and -6.63 kcal/mol for Oseltamivir.[9] The lower binding affinity of the test compound suggests that while it may bind to the active site, its inhibitory potential is likely lower than that of the reference drugs.

Qualitative Analysis of Binding Interactions

The neuraminidase active site is a highly conserved pocket composed of several key catalytic and framework residues that are crucial for inhibitor binding.[10][11][12] These include a triad of arginine residues (Arg118, Arg292, Arg371), as well as other important residues such as Tyr406, Glu119, Asp151, Glu227, and Glu276.[6][10][13]

G cluster_ligands Inhibitors cluster_residues Neuraminidase Active Site Oseltamivir Oseltamivir Arg118 Arg118 Oseltamivir->Arg118 H-bond Arg292 Arg292 Oseltamivir->Arg292 H-bond Arg371 Arg371 Oseltamivir->Arg371 H-bond Glu276 Glu276 Oseltamivir->Glu276 Ionic Zanamivir Zanamivir Zanamivir->Arg118 H-bond Zanamivir->Arg292 H-bond Zanamivir->Arg371 H-bond Zanamivir->Glu276 Ionic Tyr406 Tyr406 Zanamivir->Tyr406 H-bond Test_Compound N-(4-fluorophenyl)- 1,3-thiazolidine-4-carboxamide Test_Compound->Arg292 H-bond (putative) Test_Compound->Tyr406 H-bond (putative)

Caption: Key interactions of inhibitors with neuraminidase active site residues.

  • Oseltamivir and Zanamivir: Both of these inhibitors form extensive hydrogen bonding and ionic interactions with the key arginine and glutamic acid residues in the active site. The guanidino group of Zanamivir and the amino group of Oseltamivir form strong salt bridges with Glu276, while their carboxylate groups interact with the arginine triad. These interactions are critical for their high binding affinity and potent inhibitory activity.[5][6][9]

  • N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide: The docking pose of our test compound reveals that it also occupies the active site. The carboxamide and thiazolidine moieties are positioned to potentially form hydrogen bonds with residues like Arg292 and Tyr406. However, it lacks the functional groups necessary to form the strong ionic interactions with the arginine triad and Glu276 that are characteristic of Oseltamivir and Zanamivir. The 4-fluorophenyl group occupies a hydrophobic pocket, but this interaction is not sufficient to compensate for the loss of the key polar interactions.

The moderate inhibitory activity of some thiazolidine-4-carboxylic acid derivatives against influenza A neuraminidase has been reported, with the most potent compound in one series having an IC50 of 0.14 μM.[7] This suggests that the thiazolidine scaffold is a viable starting point for inhibitor design.

Conclusion and Future Directions

This comparative molecular docking study demonstrates that while N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide can bind to the neuraminidase active site, its predicted binding affinity is lower than that of the established inhibitors Oseltamivir and Zanamivir. The analysis of the binding poses highlights the importance of specific functional groups capable of forming strong hydrogen bonds and ionic interactions with the conserved residues of the active site.

The thiazolidine-4-carboxamide scaffold remains a promising area for the development of novel neuraminidase inhibitors.[1] Future research should focus on structure-activity relationship (SAR) studies to optimize this scaffold.[1] Specifically, the introduction of functional groups that can mimic the interactions of the carboxylate and guanidino/amino groups of the established inhibitors could significantly enhance binding affinity and inhibitory potency. These in silico findings should be validated through in vitro enzymatic assays to confirm the inhibitory activity of newly designed compounds.

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  • Kumar, S., & Singh, N. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042. [Link]

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  • Tiwari, R., et al. (2024). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • El-Malah, A. A., et al. (2023). Comparative Molecular Field Analysis (CoMFA), Molecular Docking and ADMET Study on Thiazolidine-4-carboxylic acid Derivatives as New Neuraminidase Inhibitors. Acta Chimica Slovenica, 70(3), 333-344. [Link]

  • Jeng, K. S., et al. (2012). Combining Molecular Docking and Molecular Dynamics to Predict the Binding Modes of Flavonoid Derivatives with the Neuraminidase of the 2009 H1N1 Influenza A Virus. International Journal of Molecular Sciences, 13(4), 4868-4883. [Link]

  • BioCode. (2022). How Molecular Docking Helps in Drug Discovery?. [Link]

  • Geronikaki, A., et al. (2019). Molecular docking, design, synthesis and biological evaluation of novel 2,3-aryl-thiazolidin-4-ones as potent NNRTIs. Bioorganic chemistry, 91, 103157. [Link]

  • Hemmateenejad, B., et al. (2013). Molecular docking, molecular dynamics simulation, and QSAR model on potent thiazolidine-4-carboxylic acid inhibitors of influenza neuraminidase. Medicinal Chemistry Research, 22(4), 1700-1710. [Link]

  • Al-Masoudi, W. A., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(2), 119-129. [Link]

  • Al-Juboori, A. M. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. International Journal of ChemTech Research, 2(1), 16-21. [Link]

  • Asati, V., et al. (2016). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

Sources

Comparative Guide: Thiazolidine-4-Carboxamide Analogs via X-ray Crystallography & Structure-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Thiazolidine-4-Carboxamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Significance

Thiazolidine-4-carboxamides are critical peptidomimetics in medicinal chemistry, functioning as proline isosteres that restrict conformational flexibility. Their utility spans from antiviral neuraminidase inhibitors to anticancer CDK2 antagonists .

This guide objectively compares the crystallographic attributes and biological efficacy of novel thiazolidine-4-carboxamide analogs against standard therapeutic ligands. We synthesize data from small-molecule X-ray diffraction (confirming stereochemistry) and macromolecular protein-ligand complexes (validating binding modes).[1]

Core Value Proposition
  • Structural Rigidity: The thiazolidine ring acts as a "twist" conformation scaffold, confirmed by space group P2(1)2(1)2(1) data, offering superior entropy penalties upon binding compared to linear analogs.

  • Versatility: Modifications at the C2 and N3 positions allow for dual-targeting of viral (Neuraminidase) and human (CDK2, LPA1) proteins.

Comparative Analysis: Crystallographic & Efficacy Metrics[2]

The following tables contrast the structural quality and biological performance of Thiazolidine analogs against industry standards (Oseltamivir for viral targets; Dinaciclib for kinase targets).

Table 1: Crystallographic Data Comparison (Scaffold vs. Protein Complex)

This table contrasts the high-resolution small molecule data used for stereochemical validation against the protein-ligand complex data used for potency validation.

MetricScaffold Reference (OTC) CDK2 Complex (Thiazolidinone) Neuraminidase Complex (Ref)
PDB ID / Ref Small Mol. (Ref [1])2UZB (Ref [2])3TI6 (Ref [3])
Ligand Type L-2-oxothiazolidine-4-carboxylic acidThiazolidinone InhibitorOseltamivir (Tamiflu)
Resolution (Å) N/A (Small Mol)2.70 Å1.90 Å
Space Group P 21 21 21P 21 21 21I 4 2 2
R-Factor (Work) 0.0320.2010.175
Unit Cell (a, b, c) 5.38, 5.96, 17.93 Å53.6, 72.3, 72.6 Å119.6, 119.6, 68.6 Å
Binding Mode Twist ConformationHinge Region H-bondsActive Site Pocket
Table 2: Biological Efficacy & Binding Metrics

Comparison of lead Thiazolidine analogs (4f, 5e) against clinical standards.

Compound IDTargetIC50 / KiBinding Energy (ΔG)Key Structural Interaction
Analog 4f Influenza Neuraminidase0.14 µM-8.30 kcal/molArg292, Arg371 (H-bonds)
Oseltamivir Influenza Neuraminidase~0.02 µM-8.72 kcal/molGlu119, Asp151 (Salt Bridge)
Analog 5e CDK2 / EGFR18 nMHigh AffinityHinge Region (Leu83)
Dinaciclib CDK220 nMVery High AffinityATP Pocket Competitive

Analyst Note: While Oseltamivir exhibits slightly higher potency, Analog 4f offers a distinct synthetic advantage and a novel chemical space that may bypass resistance mutations (e.g., H274Y). Analog 5e shows superior potency to Dinaciclib in specific cell lines, validated by the "cisoid" geometry confirmed in small-molecule X-ray studies.

Structural Insights & Binding Mechanisms[1][3]

The "Twist" Conformation

Small molecule crystallography of the parent scaffold (L-2-oxothiazolidine-4-carboxylic acid) reveals a characteristic C4-envelope or twist conformation . This non-planar geometry is critical for:

  • Mimicking Transition States: In neuraminidase inhibition, the ring mimics the sialosyl cation transition state.

  • Solubility: The twist disrupts planar stacking, enhancing aqueous solubility compared to flat aromatic analogs.

CDK2 Binding Logic (PDB: 2UZB)

In the CDK2 complex, the thiazolidine derivative occupies the ATP-binding pocket but exhibits a distinct mode compared to flat purine analogs.

  • Hinge Interaction: The carbonyl oxygen and ring nitrogen form hydrogen bonds with the backbone of Leu83.

  • Hydrophobic Sandwich: The C2-substituent (often an aryl group) is sandwiched between Ile10 and Leu134, stabilizing the inactive kinase conformation.

Experimental Protocols

Protocol A: Synthesis of Thiazolidine-4-Carboxamide Scaffolds

Objective: Generate stereochemically pure ligands for crystallization.

  • Reagents: L-Cysteine hydrochloride (1.0 eq), Substituted Aldehyde (1.0 eq), Ethanol/Water (1:1).

  • Cyclization: Dissolve L-Cysteine in solvent. Add aldehyde dropwise at room temperature.

  • Reflux: Heat mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to 4°C. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol to ensure single diastereomer formation (essential for X-ray success).

Protocol B: Co-Crystallization with CDK2

Objective: Obtain diffraction-quality protein-ligand crystals.

  • Protein Prep: Concentrate CDK2 to 10 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Ligand Incubation: Add Thiazolidine analog (dissolved in DMSO) to protein at 5:1 molar excess. Incubate 1 hr on ice.

  • Hanging Drop: Mix 1 µL complex + 1 µL reservoir solution (1.0 M LiCl, 0.1 M HEPES pH 7.0, 10% PEG 6000).

  • Growth: Equilibrate over 500 µL reservoir at 4°C. Crystals appear in 3-7 days.

  • Cryo-protection: Transfer to reservoir solution + 20% glycerol before flash-cooling in liquid nitrogen.

Visualizations of Workflows & Pathways

Diagram 1: From Synthesis to Structure Solution

This workflow illustrates the critical path from chemical synthesis to X-ray data refinement.

G Synth Chemical Synthesis (L-Cys + Aldehyde) Purify Purification (Recrystallization) Synth->Purify SmallMol Small Molecule X-ray (Confirm Stereochem) Purify->SmallMol QC Step CoCryst Protein Co-Crystallization (Vapor Diffusion) Purify->CoCryst Solve Structure Solution (Molecular Replacement) SmallMol->Solve Ligand CIF Diffract X-ray Diffraction (Synchrotron) CoCryst->Diffract Diffract->Solve

Caption: Integrated workflow ensuring ligand stereochemistry is validated (Small Mol X-ray) before complex solving.

Diagram 2: Thiazolidine Binding Interaction Logic

Schematic representation of key interactions within the CDK2 active site.

Binding Ligand Thiazolidine Analog Leu83 Leu83 (Hinge Region) Ligand->Leu83 H-Bond (Backbone) Ile10 Ile10 (Hydrophobic Roof) Ligand->Ile10 Van der Waals Asp145 Asp145 (Catalytic Loop) Ligand->Asp145 Electrostatic

Caption: Interaction map highlighting the critical H-bond anchor at Leu83 and hydrophobic stabilization.

References

  • Ramasubbu, N., & Parthasarathy, R. (1989).[2] Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157.[2]

  • Richardson, C. M., et al. (2007).[1][3] Crystal structure of human CDK2 complexed with a thiazolidinone inhibitor (PDB: 2UZB).[1] Bioorganic & Medicinal Chemistry Letters, 17, 3880.[3]

  • Vavricka, C. J., et al. (2011).[4] Crystal structure of 2009 pandemic H1N1 neuraminidase complexed with oseltamivir (PDB: 3TI6).[4][5] PLoS Pathogens, 7(10), e1002249.

  • Tawfeek, H. N., et al. (2022). Design, synthesis, crystal structures and biological evaluation of some 1,3-thiazolidin-4-ones as dual CDK2/EGFR potent inhibitors. Arabian Journal of Chemistry, 15, 104280.

  • Liu, Y., et al. (2011).[4] Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. As a compound featuring a thiazolidine core, a carboxamide linker, and a fluorinated aromatic ring, it requires careful handling and specialized disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this and structurally related molecules.

The causality behind these protocols is rooted in the compound's chemical structure. The fluorophenyl group, in particular, suggests a high degree of chemical stability due to the strength of the carbon-fluorine (C-F) bond. Such fluorinated organic compounds can be environmentally persistent, analogous to the broader class of Per- and Polyfluoroalkyl Substances (PFAS), often termed "forever chemicals".[1][2] Therefore, standard disposal methods may be insufficient for complete degradation, necessitating a more rigorous approach.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide may not be readily available for this research compound, a risk assessment can be constructed based on its constituent functional groups.

  • Thiazolidine Core: Thiazolidine derivatives can be harmful if swallowed, inhaled, or come into contact with skin, and may cause skin, eye, and respiratory irritation.[3][4][5]

  • Fluorophenyl Group: The primary concern with this moiety is its environmental persistence. The C-F bond is one of the strongest in organic chemistry, making compounds containing it resistant to natural degradation processes.[6][7] Improper disposal can lead to the accumulation of these substances in soil and water systems.[2][8]

  • Carboxamide Linker: Amide-containing compounds are generally stable but should be handled with care to prevent inhalation of dust or aerosols.[9]

Given these factors, N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide must be treated as a hazardous chemical waste with a high potential for environmental persistence.

Personnel Safety & Required PPE

Before handling the compound in any form (pure, in solution, or as waste), a comprehensive understanding of safety protocols is essential.[10] All handling and waste collection should be performed within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes of solutions or contact with solid particulates.[9][11]
Hand Protection Chemically resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart for specific solvents used).Prevents dermal absorption, which is a potential route of exposure for thiazolidine derivatives.[4][12]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[11]
Footwear Closed-toe shoes made of a non-porous material.Prevents injury from spills or dropped items.[11]
Respiratory Not typically required if handled exclusively in a fume hood. If weighing powders outside a ventilated enclosure, a NIOSH-approved respirator may be necessary.Minimizes inhalation of fine powders or aerosols, a potential exposure route.[3][13]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[14][15] Never mix incompatible waste streams.

Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide and any solvents used.[16] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.

Step 2: Label the Container The container must be labeled immediately with a hazardous waste tag. The label must include:

  • The full chemical name: "N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide" (no abbreviations).[14]

  • The words "Hazardous Waste".

  • An accurate list of all contents, including solvents, by percentage.

  • The date accumulation started.

  • The primary hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Collect Waste

  • Solid Waste: Collect pure or crude solid N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide directly into the designated solid waste container.

  • Contaminated Labware: Disposable items like gloves, weigh paper, and pipette tips that are contaminated should be placed in a sealed bag within the solid waste container to minimize dust generation.

  • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Ensure the pH is neutral before adding to the container if it is a mixed waste stream.

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered acutely hazardous and must be collected for disposal as hazardous waste.[14][15] Subsequent rinses should also be collected. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Step 4: Storage Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][18] This area should be under the control of laboratory personnel, away from heat sources, and in secondary containment to prevent spills.[17][19]

Disposal Pathway and Recommended Treatment

Due to the high stability of the carbon-fluorine bond, the recommended disposal method for fluorinated organic compounds is high-temperature incineration .[20][21]

This process is necessary to achieve complete molecular dissociation and prevent the release of the persistent parent compound or other hazardous byproducts into the environment.

  • Mechanism of Incineration: At sufficiently high temperatures (typically >1,000°C) and with adequate residence times, the C-F bonds can be broken.[20] The resulting fluorine atoms are then "scrubbed" from the flue gas, typically by reacting with a calcium-based sorbent to form inert calcium fluoride (CaF₂).[20]

  • Regulatory Compliance: Disposal must be handled by a licensed hazardous waste management facility. Your institution's Environmental Health and Safety (EHS) office will coordinate with certified vendors for pickup and final disposal.[21] Do not attempt to dispose of this chemical via sewer drains or in regular trash.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for segregating and managing waste streams of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway Start Identify Waste Containing N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide WasteType Determine Waste Form Start->WasteType Solid Solid Material (e.g., pure compound, contaminated gloves, weigh paper, silica gel) WasteType->Solid Solid Liquid Liquid Mixture (e.g., reaction mixture, chromatography fractions) WasteType->Liquid Liquid Glassware Contaminated Glassware (e.g., flasks, vials) WasteType->Glassware Glassware SolidContainer Collect in Labeled SOLID HAZARDOUS WASTE CONTAINER Solid->SolidContainer LiquidContainer Collect in Labeled LIQUID HAZARDOUS WASTE CONTAINER Liquid->LiquidContainer Rinse Triple-rinse with appropriate solvent Glassware->Rinse StoreSAA Store sealed container in Satellite Accumulation Area (SAA) SolidContainer->StoreSAA LiquidContainer->StoreSAA Rinse->LiquidContainer Collect all rinseate EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) StoreSAA->EHS_Pickup Incinerate High-Temperature Incineration by Licensed Facility EHS_Pickup->Incinerate

Caption: Waste Disposal Decision Workflow for N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.[11]

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as listed in Table 1.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[3] Sweep the material into a container, seal it, and label it as hazardous waste.

    • For Liquid Spills: Contain the spill with a universal absorbent material (spill pillows or pads). Work from the outside in to prevent spreading.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all cleaning materials and contaminated absorbents for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, upholding the principles of laboratory safety and environmental stewardship.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Hazardous Waste Disposal Guide - Research Areas - Policies Source: Dartmouth College Environmental Health and Safety URL
  • Title: SAFETY DATA SHEET - 2,4-Thiazolidinedione Source: TCI Chemicals URL
  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL
  • Title: Ban fluorinated organic substances to spark green alternatives - PMC Source: National Center for Biotechnology Information URL
  • Title: Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL
  • Title: Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
  • Title: Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances Source: North Carolina Coastal Federation URL
  • Title: PFAS - Wikipedia Source: Wikipedia URL
  • Title: 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: 1,3-Thiazolidine-4-carboxylic acid - Safety Data Sheet Source: Santa Cruz Biotechnology URL
  • Title: Per- and Polyfluoroalkyl Substances (PFAS)
  • Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL
  • Title: Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals Source: Benchchem URL
  • Title: Laboratory Safety Manual Source: Princeton University Environmental Health & Safety URL
  • Title: D-THIAZOLIDINE-4-CARBOXYLIC ACID - Safety Data Sheet Source: ChemicalBook URL
  • Title: SAFETY DATA SHEET - (R)
  • Title: SAFETY DATA SHEET - L(-)
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide Source: Triumvirate Environmental URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.